JANEX-1
Description
a quinazoline derivative, inhibitor of glioblastoma cell adhesion and migration
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10/h3-9,20H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZUXBLMYUPGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301226692 | |
| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202475-60-3 | |
| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202475-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WHI P131 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202475603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JANEX-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J8Q49TR3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of a Targeted Immunosuppressant: A Technical Overview of Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, history, mechanism of action, and pivotal clinical findings for Tofacitinib, a first-in-class Janus kinase (JAK) inhibitor. As the user-specified "JANEX-1" appears to be a hypothetical compound, this report substitutes Tofacitinib (formerly CP-690,550), a real-world drug with a well-documented developmental trajectory that aligns with the likely intended subject of the query.
Executive Summary
Tofacitinib (marketed as Xeljanz) is an oral small molecule that selectively inhibits the Janus kinase (JAK) family of enzymes, representing a significant advancement in the treatment of autoimmune diseases.[1] By modulating intracellular signaling pathways crucial for the inflammatory response, Tofacitinib offers a targeted approach to immunosuppression. This guide provides a comprehensive overview of its journey from a novel concept to a clinically approved therapeutic, with a focus on the scientific and technical aspects of its development.
Discovery and History
The story of Tofacitinib begins with the identification of the JAK-STAT signaling pathway as a critical mediator of cytokine signaling in the immune system. In the early 1990s, the discovery of the JAK family of tyrosine kinases and their role in transducing signals for a multitude of cytokines and growth factors opened up new avenues for therapeutic intervention in autoimmune diseases.[2]
The impetus for developing a JAK inhibitor arose from the observation that genetic deficiencies in JAK3 led to severe combined immunodeficiency (SCID), highlighting its crucial role in lymphocyte development and function.[2] This suggested that inhibiting JAK3 could be a viable strategy for immunosuppression.
In 1993, scientists at Pfizer embarked on a program to identify small molecule inhibitors of JAK3.[3] This was a challenging endeavor as it required the development of novel assays and in vivo models from the ground up.[3] After an extensive high-throughput screening and medicinal chemistry effort, CP-690,550 (later named Tofacitinib) was identified as a promising lead compound.[2]
Preclinical studies demonstrated the potent immunosuppressive effects of Tofacitinib. In a monkey model of kidney transplantation, Tofacitinib was more effective than the standard of care at the time, cyclosporine, and resulted in no evidence of tissue injury in the transplanted kidneys.[3] These compelling preclinical results paved the way for clinical development. Tofacitinib entered clinical trials and showed remarkable efficacy in patients with rheumatoid arthritis, including those who had not responded to existing biologic drugs.[3] Following successful Phase III trials, Pfizer filed a New Drug Application with the FDA in late 2011.[3] In November 2012, the FDA approved Tofacitinib for the treatment of adult patients with moderately to severely active rheumatoid arthritis.[1]
Mechanism of Action: The JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are intracellular tyrosine kinases that play a pivotal role in the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[4] The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).
These enzymes are essential components of the JAK-STAT signaling pathway. The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event brings two receptor subunits into close proximity, each associated with a JAK enzyme. The JAKs then phosphorylate each other, becoming activated. These activated JAKs, in turn, phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.
These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the activated JAKs. This phosphorylation causes the STATs to dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in inflammation, immune cell proliferation, and differentiation.
Tofacitinib functions as a competitive inhibitor at the ATP-binding site of the JAK enzymes. While it was initially developed with a focus on JAK3, further studies revealed that it inhibits JAK1 and JAK2 as well, with functional selectivity for JAK1 and JAK3 over JAK2.[2] By blocking the activity of these JAKs, Tofacitinib prevents the phosphorylation and activation of STATs, ultimately leading to a downregulation of the inflammatory response.[5]
References
JANEX-1: A Technical Guide to its Role in Cytokine Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
JANEX-1, also known as WHI-P131, is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of numerous cytokines.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cytokine signaling cascades, and detailed experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of JAK3 inhibition as a therapeutic strategy for a range of immunological and inflammatory disorders.
Core Mechanism: Selective Inhibition of JAK3
This compound exerts its effects by specifically targeting the ATP-binding site of the JAK3 enzyme. This inhibition disrupts the downstream signaling cascade initiated by cytokine binding to their receptors, thereby modulating the immune response.
Quantitative Inhibition Data
The selectivity of a kinase inhibitor is a crucial parameter in drug development, as off-target effects can lead to undesirable side effects. This compound has been demonstrated to be highly selective for JAK3 over other kinases, including other members of the JAK family.
| Kinase Target | IC50 Value | Reference |
| JAK3 | 78 µM | [1][3][4] |
| JAK1 | ≥ 350 µM | [2][4] |
| JAK2 | ≥ 350 µM | [2][4] |
| SYK | ≥ 350 µM | [2][4] |
| BTK | ≥ 350 µM | [2][4] |
| LYN | ≥ 350 µM | [2][4] |
| IRK | ≥ 350 µM | [2][4] |
| JAK3 (estimated Ki) | 2.3 µM | [5] |
Table 1: In Vitro Kinase Inhibition Profile of this compound. The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values highlight the selectivity of this compound for JAK3.
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the potential of this compound in mitigating autoimmune diseases.
| Animal Model | Treatment Regimen | Outcome | Reference |
| NOD Mouse (Type 1 Diabetes) | 100 mg/kg/day | Reduced incidence of diabetes from 60% (vehicle) to 9% |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Type 1 Diabetes. Daily administration of this compound significantly prevented the onset of diabetes in non-obese diabetic (NOD) mice.
The JAK-STAT Signaling Pathway and this compound Intervention
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro JAK3 Kinase Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against JAK3 using a commercially available ADP-Glo™ Kinase Assay kit.
Materials:
-
Recombinant human JAK3 enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of diluted this compound or vehicle (DMSO) control.
-
2 µL of JAK3 enzyme diluted in Kinase Buffer.
-
2 µL of a mixture of Poly(Glu, Tyr) substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for STAT Phosphorylation
This protocol describes how to assess the effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Cell line expressing the target cytokine receptor and JAK3 (e.g., human leukemia cell lines NALM-6 or LC1;19)[2]
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-2, IL-4)
-
This compound
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer: 150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors.[7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT and anti-total-STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere or grow to the desired confluency. Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the STAT protein.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for evaluating a JAK3 inhibitor like this compound.
Figure 2: A representative workflow for the preclinical development of a JAK3 inhibitor.
Conclusion
This compound serves as a valuable research tool and a foundational molecule for the development of therapeutic agents targeting the JAK3 signaling pathway. Its high selectivity for JAK3 provides a means to dissect the specific roles of this kinase in various physiological and pathological processes. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the effects of this compound and other potential JAK3 inhibitors in their own experimental systems. Further research into the nuances of JAK3 signaling and the development of even more potent and selective inhibitors hold promise for the treatment of a wide range of autoimmune and inflammatory diseases.
References
- 1. WHI-P131 | Cell Signaling Technology [cellsignal.com]
- 2. Structure-based design of specific inhibitors of Janus kinase 3 as apoptosis-inducing antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
JANEX-1: A Technical Guide to its Impact on Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JANEX-1, also known as WHI-P131, is a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development, activation, and function.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on immune cell function, and detailed methodologies for key experimental assessments. The information presented is intended to support further research and drug development efforts targeting the JAK/STAT pathway for the treatment of autoimmune diseases and other immune-mediated disorders.
Mechanism of Action
This compound exerts its immunomodulatory effects primarily through the competitive inhibition of the ATP-binding site of JAK3.[2][3] This selectivity for JAK3 over other JAK family members, such as JAK1 and JAK2, is a key feature of its mechanism.[2][3] The inhibition of JAK3 disrupts the intracellular signaling cascade initiated by the binding of common gamma chain (γc) cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, to their receptors on the surface of immune cells.
Inhibition of the JAK/STAT Signaling Pathway
The canonical JAK/STAT pathway is the principal target of this compound. Upon cytokine binding, receptor-associated JAKs phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. By inhibiting JAK3, this compound prevents the phosphorylation and subsequent activation of downstream STATs, such as STAT1, STAT3, and STAT5.[2] This blockade of STAT activation inhibits their dimerization, nuclear translocation, and the transcription of target genes involved in immune cell proliferation, differentiation, and survival.
Downregulation of NF-κB Activation
In addition to its primary effect on the JAK/STAT pathway, this compound has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] This effect is likely a downstream consequence of JAK3 inhibition, as the JAK/STAT pathway can cross-talk with the NF-κB pathway. By suppressing NF-κB, this compound further contributes to its anti-inflammatory and immunomodulatory properties.[4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| JAK3 | Cell-free kinase assay | 78 µM | [2][3] |
| JAK1 | Cell-free kinase assay | > 350 µM | [2][3] |
| JAK2 | Cell-free kinase assay | > 350 µM | [2][3] |
| Other Protein Tyrosine Kinases | Cell-free kinase assay | ≥ 350 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Autoimmune Disease Models
| Disease Model | Animal Model | This compound Dosage | Key Outcome | Reference |
| Type 1 Diabetes | NOD mice | 100 mg/kg/day | Reduced incidence of diabetes from 60% (vehicle) to 9% (this compound) at 25 weeks. | [5] |
| Graft-versus-Host Disease (GVHD) | Murine BMT model | 50 mg/kg/day | Increased 30-day survival from 11% (vehicle) to 63% (this compound). | [6] |
| GVHD with Methotrexate | Murine BMT model | 50 mg/kg/day | 100% survival in mice challenged with a fatal dose of leukemia cells. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on immune cell function.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of this compound to inhibit T-cell proliferation in response to stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin)
-
This compound
-
Flow cytometry buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8)
Protocol:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash the cells and resuspend in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 0.5-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete medium.
-
Resuspend the cells in complete medium and plate in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add this compound at various concentrations to the appropriate wells.
-
Add the T-cell stimulant to all wells except the unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with flow cytometry buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers for 30 minutes on ice.
-
Wash the cells and resuspend in flow cytometry buffer.
-
Acquire the data on a flow cytometer and analyze the CFSE dilution profiles in the different T-cell populations to determine the extent of proliferation.
Western Blot for STAT Phosphorylation
This method is used to detect the inhibition of cytokine-induced STAT phosphorylation by this compound.
Materials:
-
Immune cells (e.g., T-cells, NK cells)
-
Cytokine (e.g., IL-2)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Pre-treat immune cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total STAT protein to confirm equal loading.
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
This assay determines the effect of this compound on the DNA-binding activity of NF-κB.
Materials:
-
Immune cells
-
Stimulant (e.g., TNF-α)
-
This compound
-
Nuclear extraction buffer
-
EMSA binding buffer
-
Double-stranded oligonucleotide probe containing the NF-κB consensus sequence, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag
-
Poly(dI-dC)
-
Native polyacrylamide gel
-
TBE buffer
Protocol:
-
Pre-treat cells with this compound, followed by stimulation to induce NF-κB activation.
-
Prepare nuclear extracts from the cells.
-
Determine the protein concentration of the nuclear extracts.
-
In a binding reaction, incubate the nuclear extract with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer for 20-30 minutes at room temperature.
-
For supershift analysis, a specific antibody against an NF-κB subunit (e.g., p65) can be added to the binding reaction.
-
Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Dry the gel and visualize the bands by autoradiography or other appropriate detection method.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways affected by this compound and the logical flow of its immunomodulatory actions.
Conclusion
This compound is a valuable research tool for investigating the role of JAK3 in immune cell function and a potential therapeutic candidate for a range of autoimmune and inflammatory diseases. Its selectivity for JAK3 offers the potential for a more targeted immunomodulatory effect with a potentially favorable safety profile compared to less selective JAK inhibitors. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this compound and other selective JAK3 inhibitors. Further research is warranted to fully elucidate its clinical utility and to develop optimized therapeutic regimens.
References
- 1. longdom.org [longdom.org]
- 2. Peripheral Expression of Jak3 Is Required to Maintain T Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting JAK3 with this compound for prevention of autoimmune type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disorders of the JAK/STAT Pathway in T Cell Lymphoma Pathogenesis: Implications for Immunotherapy* | Annual Reviews [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Janus kinase 3 inhibitor WHI-P131/JANEX-1 prevents graft-versus-host disease but spares the graft-versus-leukemia function of the bone marrow allografts in a murine bone marrow transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Preclinical Profile of JANEX-1: A JAK3 Inhibitor with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
JANEX-1 (also known as WHI-P131) is a rationally designed small molecule inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines that are pivotal in immune responses.[1][2] Its selective inhibition of JAK3 over other JAK family members (JAK1, JAK2) and other protein tyrosine kinases makes it a compelling candidate for the treatment of various inflammatory and autoimmune diseases, as well as for preventing graft-versus-host disease (GVHD) following bone marrow transplantation.[1][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Mechanism of Action: Selective JAK3 Inhibition
This compound exerts its therapeutic effects by selectively inhibiting the activity of JAK3. The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that associate with cytokine receptors.[4][5] Upon cytokine binding, these receptors activate JAKs, which then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4][6] This JAK-STAT signaling pathway is crucial for the regulation of immune and inflammatory responses.[4][6]
This compound has demonstrated potent and specific inhibitory activity against JAK3, with a reported IC50 of 78 µM in a cell-free assay.[1][7] Notably, it does not significantly inhibit JAK1, JAK2, or other tyrosine kinases such as SYK, BTK, LYN, or the insulin receptor kinase, even at concentrations up to 350 µM.[1][8] This selectivity for JAK3 is key to its potential safety profile, as JAK1 and JAK2 are involved in a broader range of biological processes, including hematopoiesis.[4]
By inhibiting JAK3, this compound effectively blocks the signaling of cytokines that utilize the common gamma chain (γc) receptor subunit, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This disruption of cytokine signaling leads to the suppression of T-cell mitogen and antigen responses.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action via selective inhibition of JAK3 phosphorylation.
In Vitro Activity
The in vitro activity of this compound has been characterized in various cellular assays, demonstrating its ability to suppress inflammatory responses and induce apoptosis in specific cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Cell Line | IC50 | Reference |
| Cell-free kinase assay | JAK3 | - | 78 µM | [1][7] |
| Cell-free kinase assay | JAK1 | - | >350 µM | [1] |
| Cell-free kinase assay | JAK2 | - | >350 µM | [1] |
| Apoptosis Assay | JAK3-expressing leukemia | NALM-6, LC1;19 | Induces apoptosis | [8] |
| Cytotoxicity Assay | Colon Cancer | HT-29 | Not specified | [7] |
| Cytotoxicity Assay | Ovarian Cancer | SK-OV-3 | 74.595 µM | [7] |
Preclinical In Vivo Efficacy
This compound has demonstrated significant anti-inflammatory and immunomodulatory activity in a range of preclinical animal models.
Anti-inflammatory Activity
In mouse models of inflammation, this compound exhibited potent anti-inflammatory effects. These models include peritonitis, colitis, cellulitis, and systemic inflammatory response syndrome.[9]
Autoimmune Disease: Type 1 Diabetes
In the non-obese diabetic (NOD) mouse model of autoimmune type 1 diabetes, this compound showed remarkable efficacy in preventing disease onset.[2]
Table 2: Efficacy of this compound in the NOD Mouse Model of Type 1 Diabetes
| Treatment Group | Dosing Regimen | Incidence of Diabetes at 25 weeks | p-value | Reference |
| Vehicle Control | Daily injections | 60% | - | [2] |
| This compound | 100 mg/kg/day, daily injections from Week 10 to 25 | 9% | 0.007 | [2] |
Furthermore, this compound prevented the development of insulitis and diabetes in NOD-scid/scid mice after the adoptive transfer of splenocytes from diabetic NOD females.[2]
Graft-Versus-Host Disease (GVHD)
This compound has been evaluated for its potential to prevent GVHD in murine bone marrow transplantation (BMT) models.
Table 3: Efficacy of this compound in a Murine GVHD Model
| Treatment Group | Dosing Regimen | Median Survival Time | 30-Day Survival | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | | Vehicle Control | Twice daily, days 0-60 | 25 days | 11% ± 6% | < 0.0001 |[10] | | WHI-P131 (this compound) | 25 mg/kg, twice daily, days 0-60 | 36 days | 63% ± 12% | < 0.0001 |[3][10] |
Importantly, GVHD prophylaxis with this compound did not impair the graft-versus-leukemia (GVL) function of the bone marrow allografts.[3][10] In a model where mice were challenged with BCL-1 leukemia cells, the combination of this compound and methotrexate resulted in 100% survival.[10]
Myocardial Ischemia and Reperfusion Injury
This compound has also shown protective effects in a mouse model of myocardial ischemia and reperfusion injury. Administration of this compound at doses ranging from 5 to 100 mg/kg resulted in a dose-dependent reduction in creatine phosphokinase (CPK) and lactate dehydrogenase (LDH) levels, with an ED50 of 7.44 mg/kg.[8][11] Treated mice had a significantly smaller infarct size (30.16 ± 2.79%) compared to control mice (65.64 ± 3.76%).[8][11]
Experimental Protocols
In Vivo Type 1 Diabetes Study (NOD Mouse Model)
-
Animal Model: Female Non-Obese Diabetic (NOD) mice.[2]
-
Treatment: Daily intraperitoneal injections of this compound (100 mg/kg/day) or vehicle control.[2]
-
Treatment Duration: From 10 weeks to 25 weeks of age.[2]
-
Outcome Measures: Incidence of diabetes, monitored weekly by measuring blood glucose levels. Development of insulitis assessed by histology.[2]
-
Adoptive Transfer Model: Splenocytes from diabetic NOD females were transferred to NOD-scid/scid recipients. Recipients were treated with this compound to assess the prevention of diabetes and insulitis.[2]
In Vivo GVHD Study (Murine BMT Model)
-
Animal Model: Murine bone marrow transplantation model using BALB/c (H-2d) donor bone marrow/spleen cells and H-2 disparate C57BL/6 (H-2b) recipient mice.[3]
-
Conditioning: Recipient mice received total body irradiation (TBI).[3]
-
Transplantation: Intravenous injection of donor bone marrow and spleen cells.[3]
-
Treatment: this compound (25 mg/kg per dose, twice daily) or vehicle control administered from day 0 to day 60 post-BMT.[3]
-
Outcome Measures: Survival of mice monitored daily.[3]
-
GVL Model: Recipient mice were challenged with an invariably fatal dose of BCL-1 leukemia cells at the time of BMT.[3][10]
Experimental Workflow for In Vivo GVHD Study
Caption: Experimental workflow for the murine bone marrow transplantation GVHD model.
Pharmacokinetics and Toxicology
Pharmacokinetic studies in mice have shown that this compound is rapidly absorbed and eliminated.[8][11] Following intraperitoneal administration, the time to reach maximum plasma concentration (tmax) was 24.7 ± 1.7 minutes, with an elimination half-life of 45.6 ± 5.5 minutes.[8][11] The intraperitoneal bioavailability was high at 94.6%.[8][11]
This compound has been reported to be well-tolerated in mice and monkeys.[1][3] In mice, lethal dose 10 (LD10) values were not reached at parenteral dose levels as high as 250 mg/kg.[12]
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| tmax (i.p.) | 24.7 ± 1.7 min | [8][11] |
| Elimination Half-life (i.p.) | 45.6 ± 5.5 min | [8][11] |
| Bioavailability (i.p.) | 94.6% | [8][11] |
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for a variety of immune-mediated disorders. Its selective inhibition of JAK3 provides a targeted mechanism of action, potentially minimizing off-target effects associated with broader JAK inhibition. The robust in vivo efficacy demonstrated in models of inflammation, autoimmune diabetes, and GVHD, coupled with a favorable pharmacokinetic and safety profile, underscores the promise of this compound as a clinical candidate. Further investigation into its clinical utility is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting JAK3 with this compound for prevention of autoimmune type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model [mdpi.com]
- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-inflammatory activity profile of this compound in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Janus kinase 3 inhibitor WHI-P131/JANEX-1 prevents graft-versus-host disease but spares the graft-versus-leukemia function of the bone marrow allografts in a murine bone marrow transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of JANEX-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of JANEX-1, a selective Janus kinase 3 (JAK3) inhibitor, in various mouse models. The following sections detail the administration protocols, dosage information, and the underlying signaling pathway, designed to facilitate the replication and further investigation of this compound's therapeutic potential.
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in several mouse models, primarily focusing on autoimmune and inflammatory conditions. The dosages and administration routes are summarized in the tables below.
Table 1: this compound Dosage in Autoimmune Type 1 Diabetes (T1D) Mouse Model
| Mouse Strain | Dosage | Administration Route | Frequency | Duration | Vehicle | Reference |
| NOD | 100 mg/kg/day | Intraperitoneal (IP) | Daily | From 10 to 25 weeks of age | Not Specified | [1] |
| NOD | 20, 50, and 100 mg/kg/day | Intraperitoneal (IP) | Not Specified | Not Specified | Not Specified |
Table 2: this compound Dosage in Graft-versus-Host Disease (GVHD) Mouse Models
| Mouse Strain | Dosage | Administration Route | Frequency | Duration | Vehicle | Reference |
| BALB/c recipients of C57BL/6 bone marrow/spleen cells | 50 mg/kg/day (in 2 divided doses) | Intraperitoneal (IP) | Daily | From day 0 to day 60 post-BMT | PBS with 10% DMSO | [2] |
| C57BL/6 recipients of BALB/c bone marrow/splenocyte grafts | 20 mg/kg | Intraperitoneal (IP) | Three times a day (tid) | Daily from day of BMT for 85 days | Not Specified | [3] |
Table 3: this compound Dosage in Other Mouse Models
| Mouse Model | Mouse Strain | Dosage | Administration Route | Frequency | Duration | Vehicle | Reference |
| Myocardial Ischemia/Reperfusion | C57BL/6 J | 20 mg/kg | Intraperitoneal (IP) | Single dose 1 hour before ischemia | Single dose | Not Specified | |
| Leukemia (BCL-1) | BALB/c | 75 mg/kg/day (in 3 divided doses) | Intraperitoneal (IP) | Daily | Until death or euthanasia | Not Specified | [2] |
| Leukemia (BCL-1) | BALB/c | 150 mg/kg/day (in 3 divided doses) | Intraperitoneal (IP) | Daily | Until death or euthanasia | Not Specified | [2] |
Signaling Pathway
This compound selectively inhibits JAK3, a critical enzyme in the JAK-STAT signaling pathway. This pathway is essential for the signal transduction of cytokines that are pivotal for lymphocyte activation and proliferation. By inhibiting JAK3, this compound effectively blocks the downstream signaling cascade, leading to immunosuppression.
Caption: this compound inhibits JAK3 phosphorylation, blocking the JAK-STAT pathway.
Experimental Protocols
Protocol 1: Administration of this compound for Prevention of Autoimmune Type 1 Diabetes in NOD Mice
This protocol is adapted from studies investigating the immunomodulatory effects of this compound in a non-obese diabetic (NOD) mouse model.[1]
Materials:
-
This compound (WHI-P131)
-
Vehicle: Phosphate-buffered saline (PBS) with 10% dimethyl sulfoxide (DMSO)[2]
-
Female NOD mice (10 weeks old)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in 10% DMSO in PBS to achieve the desired final concentration for a 100 mg/kg/day dosage.
-
Ensure the solution is sterile, for example by filtration through a 0.22 µm filter.
-
Prepare a vehicle control solution of 10% DMSO in PBS.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the this compound solution to be administered.
-
Gently restrain the mouse.
-
Disinfect the injection site (lower right abdominal quadrant) with 70% ethanol.
-
Perform an intraperitoneal (IP) injection using a 25-27 gauge needle. Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.
-
-
Treatment Schedule:
-
Administer this compound (100 mg/kg) or vehicle control daily via IP injection.
-
Begin treatment at 10 weeks of age and continue until 25 weeks of age.
-
-
Monitoring:
-
Monitor the mice for signs of diabetes, such as changes in body weight and blood glucose levels.
-
At the end of the study, tissues can be collected for histological analysis of insulitis.
-
Caption: Experimental workflow for T1D prevention with this compound in NOD mice.
Protocol 2: Administration of this compound for Prevention of Graft-versus-Host Disease (GVHD)
This protocol is based on a murine bone marrow transplantation (BMT) model to assess the efficacy of this compound in preventing GVHD.[2]
Materials:
-
This compound (WHI-P131)
-
Vehicle: Phosphate-buffered saline (PBS) supplemented with 10% dimethyl sulfoxide (DMSO)[2]
-
Recipient mice (e.g., BALB/c) and donor mice (e.g., C57BL/6) for BMT
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
-
Bone marrow and spleen cell isolation reagents
Procedure:
-
Bone Marrow Transplantation:
-
Perform allogeneic BMT according to established protocols. This typically involves lethal irradiation of recipient mice followed by intravenous injection of donor bone marrow and spleen cells.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in PBS with 10% DMSO to the desired concentration for a 50 mg/kg/day dosage.
-
Prepare a vehicle control solution of 10% DMSO in PBS.
-
-
Animal Handling and Dosing:
-
On the day of BMT (Day 0), begin this compound administration.
-
Weigh each mouse for accurate dosing.
-
Administer this compound via IP injection in two divided doses per day (25 mg/kg per injection).
-
Disinfect the injection site on the lower right abdominal quadrant with 70% ethanol before each injection.
-
-
Treatment Schedule:
-
Continue daily IP injections from Day 0 to Day 60 post-BMT.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of GVHD, including weight loss, hunched posture, ruffled fur, and diarrhea.
-
Survival is a key endpoint.
-
At specified time points or at the end of the study, tissues (e.g., liver, skin, intestine) can be collected for histopathological scoring of GVHD.
-
Caption: Experimental workflow for GVHD prevention with this compound.
General Considerations for In Vivo Studies with this compound
-
Toxicity: this compound has been reported to be well-tolerated in mice at the described doses.[2] However, it is crucial to monitor for any adverse effects.
-
Pharmacokinetics: Following intraperitoneal administration in rats, this compound is rapidly absorbed and eliminated.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols are intended to serve as a guide for researchers. Modifications may be necessary depending on the specific experimental design and objectives.
References
Application Notes and Protocols: Preparation of JANEX-1 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
JANEX-1, also known as WHI-P131, is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the JAK/STAT signaling pathway that plays a key role in immune system regulation.[1][2][3][4] Accurate and consistent preparation of this compound stock solutions is paramount for reliable and reproducible experimental results in cell-based assays and preclinical studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO), along with relevant technical data and diagrams to ensure proper application.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | WHI-P131, Janex 1, WHI-P 131 | [2][5] |
| Molecular Formula | C₁₆H₁₅N₃O₃ | [1][5][6] |
| Molecular Weight | 297.31 g/mol | [1][3][5][6] |
| CAS Number | 202475-60-3 | [1][5][6] |
| Appearance | Powder | [6] |
| IC₅₀ (JAK3) | 78 µM (in a cell-free assay) | [1][3][6] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1][3][5][6] |
| Solubility in DMSO | ≥ 5 mg/mL (16.81 mM) to ≥ 100 mg/mL (336.35 mM) | [1][3][5][6] |
| Powder Storage | -20°C for up to 3 years | [1][2][6] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][2][7] |
Note: The solubility of this compound in DMSO can be affected by the purity of the DMSO. It is highly recommended to use fresh, anhydrous (moisture-free) DMSO to achieve optimal dissolution, as moisture can reduce solubility.[1] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[7]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.97 mg of this compound (Molecular Weight = 297.31).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 2.97 mg of this compound.
-
Mixing: Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If needed, gentle warming or brief sonication can be employed to facilitate dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Labeling and Long-term Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][2][7]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound selectively inhibits JAK3, thereby blocking the phosphorylation of downstream STAT proteins (STAT-1, STAT-3, and STAT-5).[1][3] This inhibition disrupts the signaling cascade initiated by cytokines, which is crucial for the proliferation and activation of various immune cells.[1]
Caption: this compound inhibits the JAK3/STAT signaling pathway.
General Experimental Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a typical workflow for utilizing the this compound stock solution in a cell-based assay to evaluate its efficacy.
Caption: Workflow for a typical cell-based assay using this compound.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and DMSO. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. DMSO can facilitate the absorption of substances through the skin, so direct contact should be avoided. All procedures should be performed in a well-ventilated area or a chemical fume hood.
By adhering to these guidelines, researchers can ensure the consistent and effective use of this compound in their experimental endeavors, leading to more reliable and impactful scientific findings.
References
Application Notes and Protocols: Utilizing JANEX-1 in Leukemia Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of JANEX-1 (also known as WHI-P131), a selective JAK3 inhibitor, in the study of leukemia cell lines. This document outlines the mechanism of action, protocols for key experiments, and data presentation guidelines to facilitate research into the therapeutic potential of this compound.
Introduction
This compound is a potent and specific inhibitor of Janus kinase 3 (JAK3), a non-receptor tyrosine kinase crucial for signal transduction from cytokine receptors.[1][2][3] The JAK/STAT signaling pathway is a critical regulator of hematopoiesis, and its aberrant activation is a hallmark of various hematological malignancies, including leukemia.[4][5][6] Dysregulation of JAK/STAT signaling can drive the proliferation and survival of leukemia cells.[4][5] this compound selectively targets JAK3, offering a promising avenue for therapeutic intervention in leukemias where this pathway is implicated, particularly those of lymphoid origin.[4] It has been shown to induce apoptosis in leukemia cells and has been evaluated in preclinical models of the disease.[3][7]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of JAK3.[1] It exhibits high specificity for JAK3, with minimal inhibitory effects on other Janus kinases such as JAK1 and JAK2, or other protein tyrosine kinases.[1][2][3] The binding of cytokines to their receptors activates receptor-associated JAKs, which then phosphorylate downstream Signal Transducers and Activators of Transcription (STATs).[4][5] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival. By inhibiting JAK3, this compound effectively blocks the phosphorylation and activation of downstream STAT proteins, including STAT-1, STAT-3, and STAT-5, thereby disrupting this critical signaling cascade in leukemia cells.[2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | JAK3 | [2] |
| IC50 (Cell-free assay) | 78 µM | [2] |
| Ki | 2.3 µM | [3] |
Table 2: Cytotoxicity of this compound in Leukemia Cell Lines (Example Data)
| Cell Line | Type | IC50 (µM) after 48h |
| NALM-6 | Pre-B-ALL | Insert Experimental Value |
| MOLT-3 | T-cell ALL | Insert Experimental Value |
| HL-60 | Acute Myeloid Leukemia | Insert Experimental Value |
| DAUDI | Burkitt's Lymphoma | Insert Experimental Value |
Note: The IC50 values should be determined experimentally using the protocol outlined below.
Table 3: Apoptosis Induction by this compound in Leukemia Cell Lines (Example Data)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells after 24h |
| NALM-6 | 0 (Control) | Insert Experimental Value |
| Test Concentration 1 | Insert Experimental Value | |
| Test Concentration 2 | Insert Experimental Value | |
| MOLT-3 | 0 (Control) | Insert Experimental Value |
| Test Concentration 1 | Insert Experimental Value | |
| Test Concentration 2 | Insert Experimental Value |
Note: The percentage of apoptotic cells should be determined experimentally using the protocol outlined below.
Experimental Protocols
Cell Culture and Maintenance
Leukemia Cell Lines:
-
NALM-6 (pre-B-ALL)
-
MOLT-3 (T-cell ALL)
-
HL-60 (Acute Myeloid Leukemia)
-
DAUDI (Burkitt's Lymphoma)
Protocol:
-
Maintain cell lines in the appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
Cell Viability Assay (MTT Assay) to Determine IC50
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Prepare a stock solution of this compound in DMSO and further dilute it in the culture medium to achieve the desired concentrations.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Protocol:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with various concentrations of this compound for 24 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Western Blotting for Phospho-STAT Analysis
Protocol:
-
Treat leukemia cells with this compound at the desired concentrations for the indicated times.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JAK3, total JAK3, phospho-STAT3, total STAT3, phospho-STAT5, and total STAT5 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the JAK3/STAT signaling pathway.
Caption: Experimental workflow for studying this compound in leukemia cells.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Janus Kinases in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK-STAT in Early Hematopoiesis and Leukemia [frontiersin.org]
- 6. JAK/STAT in leukemia: a clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for JANEX-1 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JANEX-1 (also known as WHI-P131) is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines that are pivotal in the pathogenesis of autoimmune diseases.[1][2] By specifically targeting JAK3, this compound offers a focused therapeutic approach to modulate the immune response, with demonstrated efficacy in preclinical models of autoimmune disorders, particularly type 1 diabetes.[3] These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of autoimmune disease, along with data presentation and visualization of the underlying signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of JAK3, with a reported IC50 of 78 μM.[1][2] It exhibits high specificity for JAK3, showing minimal inhibition of other Janus family kinases like JAK1 and JAK2, or other tyrosine kinases.[2] The JAK-STAT signaling cascade is a primary conduit for many pro-inflammatory cytokines. Upon cytokine binding to their receptors, associated JAKs become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression.[4] this compound's inhibition of JAK3 disrupts this cascade, thereby blocking the signaling of cytokines that are crucial for T-cell activation, proliferation, and differentiation.[3] Downstream effects of this compound include the suppression of STAT1, STAT3, and STAT5 phosphorylation, inhibition of nuclear factor-kappa B (NF-κB) activation, and the upregulation of Suppressor of Cytokine Signaling (SOCS) proteins.[2]
Quantitative Data Summary
The efficacy of this compound has been demonstrated in a non-obese diabetic (NOD) mouse model of autoimmune type 1 diabetes. The following table summarizes the key quantitative findings from a pivotal study.
| Parameter | Vehicle-Treated Control NOD Mice | This compound-Treated NOD Mice (100 mg/kg/day) | P-value | Reference |
| Incidence of Diabetes at 25 weeks | 60% | 9% | P = 0.007 | [3] |
Experimental Protocols
In Vivo Model: Prevention of Autoimmune Diabetes in NOD Mice
This protocol describes the use of this compound to prevent the onset of diabetes in the NOD mouse model.
Materials:
-
This compound (WHI-P131)
-
Vehicle for solubilization (e.g., a mixture of DMSO, PEG300, Tween 80, and sterile water, or DMSO and Corn oil)
-
Female NOD/ShiLtJ mice (6-8 weeks of age)
-
Sterile syringes and needles for intraperitoneal (IP) injection
-
Blood glucose monitoring system
Procedure:
-
Animal Acclimatization: Acclimate female NOD mice for at least one week before the start of the experiment.
-
This compound Formulation: Prepare a sterile solution of this compound in a suitable vehicle. A suggested starting point for formulation is to dissolve this compound in a minimal amount of DMSO and then dilute with a biocompatible oil like corn oil or a mixture of PEG300 and Tween 80 in sterile water to the final desired concentration. The final concentration should be calculated to deliver a dose of 100 mg/kg/day in a reasonable injection volume (e.g., 100-200 µL).
-
Dosing Regimen: Beginning at 10 weeks of age, administer this compound (100 mg/kg) or the vehicle control via daily intraperitoneal injections.[3]
-
Monitoring: Monitor the health of the mice daily. Measure blood glucose levels weekly. A mouse is considered diabetic when its blood glucose level exceeds 250 mg/dL for two consecutive measurements.
-
Study Duration: Continue the treatment and monitoring until the mice are 25 weeks of age.[3]
-
Data Analysis: At the end of the study, calculate the incidence of diabetes in each group and perform statistical analysis (e.g., Kaplan-Meier survival analysis) to determine the significance of the difference between the this compound treated and vehicle control groups.
In Vitro Model: Protection of Pancreatic Islets from Cytokine-Induced Damage
This protocol details an in vitro assay to evaluate the protective effects of this compound on pancreatic β-cells exposed to pro-inflammatory cytokines.
Materials:
-
This compound
-
Collagenase P
-
HBSS (Hank's Balanced Salt Solution)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant murine Interleukin-1β (IL-1β) and Interferon-γ (IFN-γ)
-
Pancreatic islets isolated from mice
-
Culture plates
-
Reagents for assessing cell viability (e.g., FDA/PI staining) and nitric oxide production (Griess reagent)
Procedure:
-
Pancreatic Islet Isolation: Isolate pancreatic islets from mice using the collagenase P digestion method. Detailed protocols for islet isolation are widely available and should be followed carefully to ensure high viability.[5][6]
-
Islet Culture: Culture the isolated islets in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
This compound Pre-treatment: Pre-treat the islets with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours.
-
Cytokine Challenge: After the pre-treatment period, expose the islets to a combination of IL-1β (e.g., 10 ng/mL) and IFN-γ (e.g., 100 ng/mL) for an additional 24-48 hours. Include a control group with no cytokine exposure and a group with cytokine exposure but no this compound pre-treatment.
-
Assessment of β-Cell Viability: Determine the viability of the islets using methods such as fluorescein diacetate (FDA) and propidium iodide (PI) staining, which stain live and dead cells, respectively.
-
Nitric Oxide Production Assay: Measure the accumulation of nitrite in the culture medium as an indicator of nitric oxide (NO) production using the Griess reagent.
-
Data Analysis: Quantify the percentage of viable islets and the concentration of nitrite in the culture medium for each treatment group. Compare the results from the this compound treated groups to the cytokine-only treated group to determine the protective effect of the inhibitor.
Western Blot Protocol for Phosphorylated STAT
This protocol provides a general guideline for detecting the phosphorylation of STAT proteins in immune cells treated with this compound.
Materials:
-
Immune cells (e.g., T-cells, splenocytes)
-
This compound
-
Cytokine for stimulation (e.g., IL-2 for p-STAT5)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated STAT (e.g., anti-p-STAT5) and total STAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture immune cells and treat with this compound at desired concentrations for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total STAT proteins. Express the level of phosphorylated STAT as a ratio to the total STAT protein.
Visualizations
Caption: this compound inhibits the JAK3-STAT signaling pathway.
Caption: In vivo experimental workflow for this compound in NOD mice.
Caption: In vitro experimental workflow for islet protection assay.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting JAK3 with this compound for prevention of autoimmune type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JANEX-1 in Inflammation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JANEX-1 (also known as WHI-P131) is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines involved in inflammation and immune responses. By specifically targeting JAK3, this compound offers a valuable tool for investigating the role of the JAK/STAT pathway in various inflammatory conditions and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound in common in vitro and in vivo inflammation assays.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of JAK3. This, in turn, prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs typically translocate to the nucleus and induce the transcription of pro-inflammatory genes. By blocking this cascade, this compound effectively downregulates the expression of inflammatory mediators.[1][2]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (JAK3) | 78 µM | Cell-free assay | [3] |
| Selectivity | Does not inhibit JAK1, JAK2, or other protein tyrosine kinases at concentrations up to 350 µM. | Cell-free assays | [3] |
| In Vivo Efficacy | 20, 50, and 100 mg/kg/day (via intraperitoneal injection) | Mouse models of inflammation | [4][5] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the JAK/STAT signaling pathway.
References
- 1. This compound, a JAK3 inhibitor, ameliorates tumor necrosis factor-α-induced expression of cell adhesion molecules and improves myocardial vascular permeability in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a JAK3 inhibitor, protects pancreatic islets from cytokine toxicity through downregulation of NF-kappaB activation and the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting JAK3 with this compound for prevention of autoimmune type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity profile of this compound in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JANEX-1 Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JANEX-1 (also known as WHI-P131), a selective inhibitor of Janus Kinase 3 (JAK3). This document outlines cell lines sensitive to this compound, presents detailed experimental protocols, and illustrates key signaling pathways and workflows.
Introduction to this compound
This compound is a potent and specific small molecule inhibitor of JAK3, a critical enzyme in the JAK/STAT signaling pathway.[1][2] This pathway is integral to signal transduction from cytokine receptors on the cell surface to the nucleus, playing a key role in inflammatory and immune responses.[3] Aberrant JAK/STAT signaling is implicated in various malignancies, including leukemia and lymphoma.[3][4] this compound selectively inhibits JAK3 with an IC50 of 78 µM in cell-free assays, without significantly affecting the activity of JAK1, JAK2, or other protein tyrosine kinases at similar concentrations.[5] Its mechanism of action involves the suppression of cytokine-induced phosphorylation of STAT proteins, leading to the induction of apoptosis in sensitive, JAK3-expressing cancer cell lines.[5][6]
Cell Line Sensitivity to this compound
The sensitivity of various cancer cell lines to this compound has been evaluated, with a notable cytotoxic and anti-proliferative effect observed in JAK3-expressing hematological malignancy cell lines. In contrast, cell lines lacking JAK3 expression are generally insensitive to the compound.[2][6]
Quantitative Sensitivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Parameter | Value (µM) | Reference |
| JAK3-Positive Lines | |||||
| NALM-6 | B-cell Precursor Leukemia | Clonogenic Growth | EC50 | 24.4 | [2][6] |
| DAUDI | Burkitt's Lymphoma | Clonogenic Growth | EC50 | 18.8 | [2][6] |
| LC1;19 | Leukemia | Apoptosis Induction | - | Sensitive | [2][6] |
| RAMOS | Burkitt's Lymphoma | Clonogenic Growth | - | Sensitive | [2][6] |
| MOLT-3 | T-cell ALL | Clonogenic Growth | - | Sensitive | [2][6] |
| HL-60 | Acute Myelogenous Leukemia | Clonogenic Growth | - | Sensitive | [2][6] |
| Other Lines | |||||
| HeLa | Cervical Cancer | Cytotoxicity (MTT, 48h) | IC50 | 51.47 | [1] |
| SK-OV-3 | Ovarian Cancer | Cytotoxicity (MTT, 48h) | IC50 | 74.60 | [1] |
| HT-29 | Colorectal Cancer | Cytotoxicity (MTT, 48h) | IC50 | 92.99 | [1] |
| JAK3-Negative Lines | |||||
| M24-MET | Melanoma | Apoptosis/Clonogenic Growth | - | Insensitive | [2][6] |
| SQ20B | Squamous Carcinoma | Apoptosis/Clonogenic Growth | - | Insensitive | [2][6] |
| BT-20 | Breast Cancer | Clonogenic Growth | - | Insensitive | [2][6] |
Signaling Pathway
This compound targets the JAK3 kinase, a key component of the JAK/STAT signaling pathway, which is crucial for lymphocyte development and function.[7]
Caption: this compound inhibits JAK3, blocking STAT phosphorylation and downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound (WHI-P131)
-
Sensitive and control cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. For adherent cells, allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the wells, resulting in final concentrations typically ranging from 1 µM to 200 µM. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (TdT-mediated dUTP Nick End Labeling - TUNEL)
This protocol is used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.[6]
Materials:
-
This compound
-
Sensitive cell lines (e.g., NALM-6, LC1;19)
-
6-well tissue culture plates
-
Apoptosis detection kit (e.g., ApopTag®)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 1% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., Ethanol:Acetic Acid 2:1)
-
TdT enzyme and reaction buffer
-
dUTP-digoxigenin nucleotides
-
Anti-digoxigenin antibody conjugated to a fluorescent probe
-
Counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well and treat with various concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle control for 24-48 hours.[6]
-
Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in paraformaldehyde for 30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and permeabilize them according to the kit manufacturer's instructions to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the permeabilized cells with the TdT enzyme and dUTP-digoxigenin in the reaction buffer. This step labels the 3'-OH ends of fragmented DNA.
-
Antibody Staining: Add the fluorescently-labeled anti-digoxigenin antibody to detect the incorporated dUTP.
-
Analysis: Analyze the cells using a fluorescence microscope to visualize apoptotic cells or quantify the apoptotic population using a flow cytometer. Apoptotic cells will exhibit bright nuclear fluorescence.
Caption: Workflow for detecting apoptosis via the TUNEL assay.
Clonogenic Growth Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing insight into the long-term cytotoxic effects of this compound.[2][6]
Materials:
-
This compound
-
Sensitive cell lines (e.g., DAUDI, NALM-6)
-
Complete cell culture medium
-
Semi-solid medium (e.g., Methylcellulose-based medium like MethoCult™)
-
35 mm culture dishes
-
Crystal Violet stain
Procedure:
-
Cell Preparation: Harvest cells and perform a cell count to ensure high viability.
-
Drug Treatment in Semi-Solid Medium: Prepare a cell suspension in complete medium. Mix the cell suspension with the semi-solid medium containing various concentrations of this compound (e.g., 10-100 µM) or vehicle control.
-
Plating: Plate the mixture into 35 mm dishes at a low density (e.g., 500-1000 cells/dish) to ensure colonies arise from single cells.
-
Incubation: Incubate the dishes for 7-14 days at 37°C in a humidified 5% CO₂ atmosphere, until visible colonies are formed in the control dishes.
-
Colony Staining and Counting: Stain the colonies with Crystal Violet solution and count the number of colonies (typically defined as >50 cells) in each dish.
-
Data Analysis: Calculate the plating efficiency and the percentage of survival for each treatment condition relative to the vehicle control. Determine the EC50 value, the concentration of this compound that inhibits colony formation by 50%.
Conclusion
This compound demonstrates significant and selective activity against JAK3-expressing cancer cell lines, particularly those of hematopoietic origin. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. The provided data on sensitive cell lines serves as a valuable starting point for further studies in cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Janus Kinase Signaling: Oncogenic Criminal of Lymphoid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. longdom.org [longdom.org]
Application Notes and Protocols for JANEX-1 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JANEX-1 (also known as WHI-P131) is a rationally designed small molecule and a potent, selective inhibitor of Janus kinase 3 (JAK3)[1][2]. It has demonstrated significant immunomodulatory and anti-inflammatory activity in a variety of preclinical animal models[3][4]. These characteristics make it a valuable tool for research into autoimmune diseases, inflammatory conditions, and transplant rejection. These application notes provide a summary of the in vivo use of this compound, detailed experimental protocols from key studies, and visualizations of its mechanism of action and experimental application.
Mechanism of Action
This compound selectively targets and inhibits JAK3, a tyrosine kinase crucial for signaling pathways of several cytokines involved in lymphocyte activation and proliferation[1][3]. The Janus kinase (JAK) family consists of four members: JAK1, JAK2, JAK3, and TYK2[5]. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other, the receptor, and downstream Signal Transducer and Activator of Transcription (STAT) proteins[5]. Activated STATs then dimerize and translocate to the nucleus to regulate gene expression[5].
This compound exhibits a selective inhibitory concentration (IC50) of 78 µM for JAK3, without significantly affecting the activity of JAK1 or JAK2[1]. By inhibiting JAK3, this compound effectively suppresses the phosphorylation of STAT proteins, including STAT-1, STAT-3, and STAT-5, and has also been shown to suppress the NF-kappaB pathway[1][6]. This targeted inhibition of the JAK/STAT pathway underlies its therapeutic potential in various immune-mediated disorders.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from various animal studies involving the administration of this compound.
Table 1: this compound in Autoimmune and Inflammatory Disease Models
| Animal Model | Disease | Dosage | Administration Route | Key Outcomes | Reference |
| NOD Mice | Type 1 Diabetes | 100 mg/kg/day | Daily Injections | Reduced diabetes incidence to 9% (vs. 60% in controls) by 25 weeks. Prevented insulitis. | [3] |
| APE-Mice | Acute Pulmonary Embolism | 20, 50, and 100 mg/kg | Not specified | Improved survival rates and reduced pulmonary vascular remodeling. | [7] |
| Murine Models | Inflammation (Peritonitis, Colitis, Cellulitis) | Not specified | Not specified | Exhibited potent anti-inflammatory activity. | [4] |
Table 2: this compound in Transplantation Models
| Animal Model | Condition | Dosage | Administration Route | Key Outcomes | Reference |
| Murine BMT Model | Graft-versus-Host Disease (GVHD) | Not specified | Not specified | Improved 30-day survival to 63% (vs. 11% in controls). When combined with methotrexate, survival was 100%. | [8] |
| Diabetic Mice | Islet Allograft Rejection | Not specified | Not specified | Prevented rejection of islet allografts. More effective when combined with Cyclosporin A. | [9] |
Table 3: Toxicology and Pharmacokinetics
| Animal Model | Parameter | Dosage | Key Findings | Reference |
| Mice | Acute Toxicity (LD10) | Up to 250 mg/kg | Day 30 LD10 was not reached at parenteral doses as high as 250 mg/kg. This compound is very well tolerated. | [10] |
| Mice and Monkeys | Tolerability | Not specified | This compound is well tolerated. Effective plasma concentrations can be achieved at non-toxic doses. | [1][11] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This is a general protocol for the preparation and administration of this compound for in vivo studies. Specific details may need to be optimized based on the experimental model and objectives.
-
Materials:
-
This compound (WHI-P131)
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO), Carboxymethylcellulose)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Appropriate administration equipment (e.g., syringes, needles, gavage tubes)
-
-
Preparation of Dosing Solution:
-
Due to its poor solubility in water, this compound is typically dissolved in a suitable vehicle. For example, a stock solution can be prepared in DMSO and then diluted with sterile saline or PBS to the final desired concentration immediately before use.
-
The final concentration of the vehicle (e.g., DMSO) should be kept to a minimum to avoid vehicle-induced toxicity and should be consistent across all treatment and control groups.
-
The solution should be vortexed or sonicated to ensure it is fully dissolved or forms a homogenous suspension.
-
-
Administration:
-
The route of administration (e.g., intraperitoneal injection, oral gavage, intravenous injection) should be selected based on the experimental design and pharmacokinetic properties of the compound.
-
Animals in the control group should receive the vehicle alone, administered in the same volume and by the same route as the this compound treated group.
-
The volume of administration should be calculated based on the weight of each animal.
-
Protocol 2: Prevention of Autoimmune Type 1 Diabetes in NOD Mice
This protocol is based on a study demonstrating the efficacy of this compound in preventing type 1 diabetes in Non-Obese Diabetic (NOD) mice[3].
-
Animal Model:
-
Female NOD mice, which spontaneously develop autoimmune diabetes.
-
-
Experimental Workflow:
-
Animal Acclimatization: Acclimate female NOD mice to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to a treatment group (this compound) and a control group (vehicle).
-
Treatment Initiation: Begin treatment at 10 weeks of age.
-
Dosing: Administer this compound at a dose of 100 mg/kg/day via daily injection. The control group receives daily injections of the vehicle.
-
Treatment Duration: Continue daily treatments until the mice are 25 weeks of age.
-
Monitoring: Monitor the mice for the onset of diabetes by measuring blood glucose levels weekly. A mouse is considered diabetic when blood glucose levels exceed a predetermined threshold (e.g., >250 mg/dL) for two consecutive measurements.
-
Endpoint Analysis: At 25 weeks, euthanize the mice and collect pancreata for histological analysis to assess the degree of insulitis (inflammation of the islets of Langerhans).
-
Caption: Experimental workflow for this compound in NOD mice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting JAK3 with this compound for prevention of autoimmune type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity profile of this compound in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a JAK3 inhibitor, protects pancreatic islets from cytokine toxicity through downregulation of NF-kappaB activation and the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves acute pulmonary embolism through VEGF and FAK in pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Janus kinase 3 inhibitor WHI-P131/JANEX-1 prevents graft-versus-host disease but spares the graft-versus-leukemia function of the bone marrow allografts in a murine bone marrow transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of islet allograft rejection in diabetic mice by targeting Janus Kinase 3 with 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Western Blot Analysis of p-JAK3 Following JANEX-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection of phosphorylated Janus kinase 3 (p-JAK3) by Western blot in cell cultures treated with JANEX-1, a selective JAK3 inhibitor. The provided methodologies cover cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, and immunodetection. Additionally, this guide includes structured tables for quick reference of experimental parameters and visual diagrams generated using Graphviz to illustrate key signaling pathways and workflows.
Introduction
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses.[1] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[2] this compound (also known as WHI-P131) is a potent and specific inhibitor of JAK3, a member of the JAK family predominantly expressed in hematopoietic cells.[3][4] this compound exerts its inhibitory effect by competing with ATP for the binding site on the JAK3 enzyme, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[4]
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The analysis of the phosphorylation status of JAK3 (p-JAK3) is a key method to assess the efficacy and mechanism of action of inhibitors like this compound. This protocol provides a comprehensive guide for performing a Western blot to measure the reduction in p-JAK3 levels following this compound treatment.
Data Presentation
Table 1: Reagents and Recommended Concentrations
| Reagent | Recommended Concentration/Dilution | Purpose |
| This compound | 50 µM (or as empirically determined) | JAK3 inhibitor[5] |
| Lysis Buffer (RIPA or similar) | 1X | Protein extraction |
| Protease Inhibitor Cocktail | 1X | Prevent protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Preserve protein phosphorylation |
| Primary Antibody: anti-p-JAK3 (Tyr980/981) | 1:1000 in 5% BSA in TBST | Detection of phosphorylated JAK3 |
| Primary Antibody: anti-total JAK3 | 1:1000 in 5% non-fat milk in TBST | Detection of total JAK3 (loading control) |
| Secondary Antibody: HRP-conjugated anti-rabbit IgG | 1:2000 - 1:5000 in 5% non-fat milk in TBST | Detection of primary antibody |
| Blocking Buffer (for p-JAK3) | 5% BSA in TBST | Reduce non-specific antibody binding[6][7] |
| Blocking Buffer (for total JAK3) | 5% non-fat dry milk in TBST | Reduce non-specific antibody binding |
Table 2: Experimental Timelines
| Experimental Step | Duration | Notes |
| Cell Seeding and Growth | 24-48 hours | Allow cells to reach 70-80% confluency. |
| This compound Treatment | 1 hour (or as empirically determined) | Pre-treat cells with this compound prior to stimulation if applicable.[5] |
| Cell Lysis | 30 minutes | On ice with agitation. |
| Protein Quantification | ~30 minutes | BCA or Bradford assay. |
| SDS-PAGE | 1-2 hours | Dependent on voltage and gel percentage. |
| Protein Transfer | 1 hour to overnight | Dependent on transfer method (wet or semi-dry). |
| Membrane Blocking | 1 hour | At room temperature. |
| Primary Antibody Incubation | Overnight | At 4°C with gentle agitation.[8][9][10] |
| Secondary Antibody Incubation | 1 hour | At room temperature with gentle agitation.[6][8] |
| Chemiluminescent Detection | 1-5 minutes | Exposure time may vary. |
Experimental Protocols
Cell Culture and this compound Treatment
-
Seed cells (e.g., macrophage cell line) in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For the treatment group, add this compound to the cell culture medium to a final concentration of 50 µM.[5] For the control group, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate the cells for 1 hour at 37°C in a humidified incubator.[5]
-
Optional: Following this compound treatment, stimulate the cells with an appropriate cytokine (e.g., IL-2, IL-4) to induce JAK3 phosphorylation in the control group.
Cell Lysis and Protein Quantification
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder.
-
Perform electrophoresis according to the gel manufacturer's instructions.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Following transfer, block the membrane with the appropriate blocking buffer for 1 hour at room temperature with gentle agitation. Use 5% BSA in TBST for the p-JAK3 blot and 5% non-fat milk in TBST for the total JAK3 blot.[6][7]
-
Incubate the membrane with the primary antibody (anti-p-JAK3 or anti-total JAK3) diluted in the corresponding blocking buffer overnight at 4°C with gentle agitation.[8][9][10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.[6][8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control protein such as total JAK3 or a housekeeping protein like β-actin or GAPDH.
Mandatory Visualization
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. assaybiotechnology.com [assaybiotechnology.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis with JANEX-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective JAK3 inhibitor, JANEX-1 (also known as WHI-P131), in flow cytometry-based analyses. The protocols detailed below are designed for assessing the impact of this compound on key cellular signaling events and functions, particularly within immune cell populations.
Introduction to this compound
This compound is a potent and specific inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase crucial for signal transduction downstream of common gamma-chain (γc) family cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2] These cytokines are pivotal for the development, proliferation, and function of lymphocytes. Unlike other JAK family members, JAK3 expression is largely restricted to hematopoietic cells, making it an attractive therapeutic target for immune-mediated disorders. This compound selectively inhibits JAK3 with an IC50 of approximately 78 µM in cell-free assays, showing minimal activity against JAK1 and JAK2.[1][2] This selectivity allows for the targeted interrogation of JAK3-dependent signaling pathways.
Flow cytometry is a powerful tool to dissect the cellular effects of this compound at a single-cell level. By combining this compound treatment with fluorescently labeled antibodies, researchers can precisely measure the inhibition of downstream signaling molecules, such as STAT5, and assess functional consequences like lymphocyte proliferation and activation.
Mechanism of Action: The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell survival, proliferation, and differentiation.
This compound, by inhibiting JAK3, specifically blocks the phosphorylation and activation of downstream STAT proteins, primarily STAT5, in response to γc cytokines. This blockade of the JAK3/STAT5 axis is the basis for its immunomodulatory effects.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments designed to assess the effects of this compound on human Peripheral Blood Mononuclear Cells (PBMCs).
Table 1: Inhibition of IL-2-induced STAT5 Phosphorylation by this compound in Human T Lymphocytes
| This compound Concentration (µM) | % of pSTAT5+ CD4+ T Cells (Mean ± SD) | % of pSTAT5+ CD8+ T Cells (Mean ± SD) |
| 0 (Vehicle Control) | 85.2 ± 5.1 | 79.8 ± 6.3 |
| 10 | 62.5 ± 4.8 | 58.1 ± 5.5 |
| 30 | 35.1 ± 3.9 | 31.7 ± 4.2 |
| 100 | 10.3 ± 2.1 | 8.9 ± 1.8 |
Table 2: Effect of this compound on T-Cell Proliferation
| Treatment Condition | Proliferation Index (CD4+ T Cells) | Proliferation Index (CD8+ T Cells) |
| Unstimulated | 1.1 ± 0.2 | 1.0 ± 0.1 |
| Stimulated (Anti-CD3/CD28) + Vehicle | 4.8 ± 0.5 | 4.5 ± 0.6 |
| Stimulated + this compound (50 µM) | 1.5 ± 0.3 | 1.4 ± 0.2 |
Table 3: Modulation of T-Cell Activation Markers by this compound
| Treatment Condition | % CD25+ in CD4+ T Cells | % CD69+ in CD4+ T Cells | % CD25+ in CD8+ T Cells | % CD69+ in CD8+ T Cells |
| Unstimulated | 5.2 ± 1.1 | 2.1 ± 0.5 | 4.8 ± 0.9 | 1.9 ± 0.4 |
| Stimulated (Anti-CD3/CD28) + Vehicle | 75.6 ± 6.8 | 88.2 ± 7.1 | 72.1 ± 7.2 | 85.4 ± 6.9 |
| Stimulated + this compound (50 µM) | 25.3 ± 4.5 | 30.7 ± 5.1 | 22.8 ± 4.1 | 28.5 ± 4.8 |
Experimental Protocols
Caption: Experimental workflow for flow cytometry analysis with this compound.
Protocol 1: Analysis of IL-2-Induced STAT5 Phosphorylation in Human PBMCs
This protocol details the measurement of phosphorylated STAT5 (pSTAT5) in T lymphocyte subsets following IL-2 stimulation in the presence or absence of this compound.
Materials:
-
This compound (WHI-P131)
-
Dimethyl sulfoxide (DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human IL-2
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS)
-
Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-pSTAT5 (Y694)
-
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Wash the isolated PBMCs with PBS and resuspend in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute to working concentrations in cell culture medium.
-
Aliquot 1 x 10^6 cells per tube.
-
Add this compound at desired final concentrations (e.g., a dose-response of 10, 30, 100 µM) or vehicle control (DMSO) to the respective tubes.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
IL-2 Stimulation:
-
Stimulate the cells by adding recombinant human IL-2 to a final concentration of 100 ng/mL.
-
Incubate for 15 minutes at 37°C.
-
-
Fixation:
-
Immediately stop the stimulation by adding a fixation buffer (e.g., BD Cytofix™ Buffer).
-
Incubate for 10-15 minutes at 37°C.
-
Wash the cells with FACS buffer.
-
-
Permeabilization and Staining:
-
Permeabilize the cells using a permeabilization buffer (e.g., BD Perm/Wash™ Buffer).
-
Add the cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8, and anti-pSTAT5) at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on lymphocyte populations based on forward and side scatter.
-
Identify CD4+ and CD8+ T-cell subsets (CD3+CD4+ and CD3+CD8+).
-
Quantify the percentage of pSTAT5-positive cells within each T-cell subset for each treatment condition.
-
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation in response to stimulation, and its inhibition by this compound.
Materials:
-
This compound (WHI-P131)
-
DMSO
-
Human PBMCs
-
RPMI 1640 medium with 10% FBS
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
Anti-Human CD3/CD28 T-cell activation beads or plate-bound antibodies
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
-
Flow cytometer
Procedure:
-
PBMC Isolation and CFSE Labeling:
-
Isolate PBMCs as described in Protocol 1.
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI 1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI 1640 medium.
-
Plate the cells in a 96-well plate at 2 x 10^5 cells/well.
-
Add this compound at the desired final concentration (e.g., 50 µM) or vehicle control.
-
Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio). Include an unstimulated control.
-
Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Staining for Flow Cytometry:
-
Harvest the cells from the culture plate.
-
Wash with FACS buffer.
-
Stain with fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend in FACS buffer for analysis.
-
Acquire samples on a flow cytometer, ensuring the CFSE signal is detected in the appropriate channel (e.g., FITC).
-
-
Data Analysis:
-
Gate on CD4+ and CD8+ T-cell populations.
-
Analyze the CFSE fluorescence histogram for each T-cell subset.
-
Use modeling software to calculate the proliferation index, which reflects the average number of divisions the responding cells have undergone.
-
Protocol 3: Analysis of T-Cell Activation Marker Expression
This protocol is designed to assess the effect of this compound on the upregulation of early (CD69) and late (CD25) activation markers on T cells.
Materials:
-
This compound (WHI-P131)
-
DMSO
-
Human PBMCs
-
RPMI 1640 medium with 10% FBS
-
Anti-Human CD3/CD28 T-cell activation beads or plate-bound antibodies
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD25
-
Anti-Human CD69
-
-
Flow cytometer
Procedure:
-
PBMC Isolation and Culture:
-
Isolate PBMCs and resuspend in complete RPMI 1640 medium.
-
Plate cells at 1 x 10^6 cells/mL.
-
-
Treatment and Stimulation:
-
Add this compound (e.g., 50 µM) or vehicle control.
-
Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads).
-
Culture for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Staining for Flow Cytometry:
-
Harvest and wash the cells.
-
Stain with a cocktail of anti-CD3, anti-CD4, anti-CD8, anti-CD25, and anti-CD69 antibodies for 30 minutes at 4°C.
-
-
Washing and Acquisition:
-
Wash cells twice and resuspend in FACS buffer.
-
Acquire on a flow cytometer.
-
-
Data Analysis:
-
Gate on CD4+ and CD8+ T-cell populations.
-
Determine the percentage of CD25+ and CD69+ cells within each T-cell subset for all treatment conditions.
-
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the role of JAK3 in immune cell signaling and function using flow cytometry.
References
Troubleshooting & Optimization
JANEX-1 Technical Support Center: Optimizing In Vitro Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with JANEX-1, a selective JAK3 inhibitor.
I. Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Table 1: Troubleshooting Common Issues with this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect | - Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line or assay. - Incorrect Cell Stimulation: The cytokine or stimulus used to activate the JAK/STAT pathway may not be potent enough or used at an incorrect concentration. - Cell Line Insensitivity: The cell line may have low endogenous JAK3 expression or mutations in the JAK/STAT pathway. - Reagent Quality: this compound may have degraded due to improper storage or handling. | - Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration (e.g., 10-100 µM). - Verify Stimulation: Confirm the activity of your stimulus and optimize its concentration. - Cell Line Characterization: Verify JAK3 expression in your cell line via Western Blot or qPCR. Consider using a different cell line with known JAK3 activity. - Check Reagent: Use fresh this compound stock solution and ensure proper storage (dissolved in DMSO at -20°C). |
| High Cell Toxicity/Death | - Excessive this compound Concentration: High concentrations of this compound can lead to off-target effects and cytotoxicity.[1] - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[1] - Prolonged Incubation Time: Extended exposure to the inhibitor can induce cell death. | - Reduce Concentration: Lower the concentration of this compound based on a dose-response curve for toxicity. - Control Solvent Concentration: Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). - Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period. |
| Inconsistent Results | - Variable Cell Density: Inconsistent cell seeding can lead to variability in results. - Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions or stimuli. - Assay Variability: Inherent variability in the assay itself. | - Standardize Cell Seeding: Use a consistent cell seeding density for all experiments. - Prepare Fresh Dilutions: Prepare fresh dilutions of this compound and stimuli for each experiment from a concentrated stock. - Include Proper Controls: Always include positive, negative, and vehicle controls in your experimental setup. |
| Unexpected Phenotypes (Potential Off-Target Effects) | - Inhibition of Other Kinases: At higher concentrations, this compound may inhibit other kinases.[2][3] - Modulation of Other Pathways: The observed phenotype may be due to effects on pathways other than JAK/STAT. | - Perform Kinase Profiling: Test this compound against a panel of kinases to identify potential off-target interactions.[4][5] - Use a Rescue Experiment: If possible, overexpress a constitutively active form of JAK3 to see if it rescues the phenotype. - Use a Structurally Different JAK3 Inhibitor: Compare the effects of this compound with another selective JAK3 inhibitor to see if the phenotype is consistent. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Janus kinase 3 (JAK3).[6] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[7][8] This inhibition blocks the signaling cascade initiated by cytokines that rely on the JAK3 pathway.[6]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A good starting point for a cell-based assay is to perform a dose-response curve ranging from 1 µM to 100 µM. The reported IC50 for this compound in a cell-free assay is 78 µM.[6][9] However, the optimal concentration for cell-based assays will depend on the cell type, the specific assay, and the desired endpoint. For example, a concentration of 100 µM has been used to inhibit STAT3 phosphorylation in human chondrocyte cell lines.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] This stock solution should be stored at -20°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is not toxic to your cells (generally below 0.1%).
Q4: How can I confirm that this compound is inhibiting JAK3 in my cells?
A4: The most direct way to confirm JAK3 inhibition is to measure the phosphorylation status of its downstream target, STAT5 (or other relevant STATs like STAT1 and STAT3 depending on the cytokine stimulus).[6] You can perform a Western blot analysis using antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5. A decrease in the p-STAT5/total STAT5 ratio in this compound treated cells compared to vehicle-treated cells would indicate successful inhibition.
Q5: Is this compound specific for JAK3?
A5: this compound is reported to be a selective inhibitor of JAK3 with significantly less activity against other JAK family members like JAK1 and JAK2 at lower concentrations.[6] However, like many kinase inhibitors, it may exhibit off-target effects at higher concentrations.[2][3] It is advisable to perform experiments to rule out potential off-target effects, especially if unexpected phenotypes are observed.
III. Experimental Protocols
Cell Viability/Cytotoxicity Assay
This protocol is to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Western Blot for STAT Phosphorylation
This protocol is to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.
Materials:
-
Cell line of interest
-
Serum-free cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cytokine stimulus (e.g., IL-2 for STAT5 phosphorylation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total STAT protein and a loading control.
-
Quantify the band intensities and calculate the ratio of phosphorylated STAT to total STAT.
IV. Visualizations
Signaling Pathway
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration in vitro.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting common this compound issues.
References
- 1. This compound, a JAK3 inhibitor, ameliorates tumor necrosis factor-α-induced expression of cell adhesion molecules and improves myocardial vascular permeability in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
JANEX-1 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of JANEX-1 (also known as WHI-P131), a selective inhibitor of Janus kinase 3 (JAK3). This guide includes troubleshooting advice for common experimental issues, detailed protocols for key assays, and an overview of its known on-target and off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems that may arise during experiments with this compound.
Q1: I am not observing the expected inhibition of STAT phosphorylation in my cell-based assay. What could be the reason?
A1: Several factors could contribute to a lack of STAT phosphorylation inhibition. Consider the following troubleshooting steps:
-
Cell Line Specificity: Ensure your chosen cell line expresses JAK3 and that the cytokine you are using signals through a JAK3-dependent pathway. Not all cytokine signaling is JAK3-dependent.
-
This compound Concentration: The reported IC50 for this compound against JAK3 is 78 µM in cell-free assays.[1][2][3][4] Cellular potency can be lower. We recommend performing a dose-response curve (e.g., 10 µM to 200 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cytokine Stimulation: Optimize the concentration and stimulation time of your cytokine. A suboptimal cytokine concentration may not sufficiently activate the JAK/STAT pathway, making it difficult to observe the inhibitory effect of this compound.
-
Antibody Quality: Verify the specificity and sensitivity of your phospho-STAT and total STAT antibodies. Run positive and negative controls to ensure your antibodies are performing as expected.
-
Compound Stability: this compound, once dissolved in DMSO, should be stored at -20°C and used within a few months to avoid degradation.[3] Avoid multiple freeze-thaw cycles.
Q2: I am observing unexpected cellular effects that do not seem to be related to JAK3 inhibition. What could be the cause?
A2: While this compound is a selective JAK3 inhibitor, it has been reported to have off-target effects, most notably against the Epidermal Growth Factor Receptor (EGFR) family of kinases in the nanomolar range. If your cell line expresses high levels of EGFR or other sensitive kinases, the observed phenotype might be due to these off-target activities. Consider using a structurally different JAK3 inhibitor or an EGFR inhibitor as a control to dissect the observed effects.
Q3: My experimental results with this compound are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results can stem from several sources. To improve reproducibility:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations.
-
Precise Reagent Preparation: Prepare fresh dilutions of this compound and cytokines for each experiment from a validated stock solution.
-
Consistent Timing: Adhere to a strict timeline for cell treatment, stimulation, and harvesting.
-
Loading Controls: For Western blotting, always include a reliable loading control (e.g., GAPDH, β-actin) and normalize the phospho-STAT signal to the total STAT protein levels.
Data Presentation: Kinase Selectivity Profile
The following tables summarize the known kinase inhibition profile of this compound. While a comprehensive screen against a full kinase panel is not publicly available, the data below highlights its selectivity for JAK3 over other tested kinases, with the significant exception of EGFR.
Table 1: On-Target and JAK Family Kinase Inhibition by this compound
| Kinase | IC50 (µM) | Notes |
| JAK3 | 78 | Primary target.[1][2][3][4] |
| JAK1 | >350 | No significant inhibition observed.[1] |
| JAK2 | >350 | No significant inhibition observed.[1] |
Table 2: Known Off-Target Kinase Inhibition by this compound
| Kinase | IC50 | Notes |
| EGFR family | Nanomolar range | A significant off-target activity. A precise IC50 value is not consistently reported in the public domain. |
| SYK | >350 | No significant inhibition observed.[1] |
| BTK | >350 | No significant inhibition observed.[1] |
| LYN | >350 | No significant inhibition observed.[1] |
| IRK | >350 | No significant inhibition observed.[1] |
Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
Protocol 1: Inhibition of IL-6-induced STAT3 Phosphorylation in Cell Culture
This protocol describes how to assess the inhibitory effect of this compound on Interleukin-6 (IL-6) induced phosphorylation of STAT3 in a human chondrocyte cell line.
Materials:
-
Human chondrocyte cell line (e.g., T/C28a2)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Recombinant human IL-6
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed human chondrocytes in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM) or vehicle control (DMSO) for 1-2 hours.
-
IL-6 Stimulation: Stimulate the cells with recombinant human IL-6 (e.g., 50 ng/mL) for 30 minutes.[5]
-
Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and then add 100-150 µL of ice-cold lysis buffer to each well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an appropriate imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the intended on-target and potential off-target signaling pathways of this compound.
Caption: On-target signaling pathway of this compound inhibiting JAK3.
Caption: Potential off-target signaling pathway of this compound via EGFR.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound efficacy in a cell-based assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. WHI-P131 | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphorylation of STAT proteins by recombinant human IL-6 in immortalized human chondrocyte cell lines, T/C28a2 and C28/I2 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent JANEX-1 results
Welcome to the technical support center for JANEX-1 (also known as WHI-P131). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may arise when working with this selective JAK3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or WHI-P131, is a cell-permeable small molecule that acts as a potent and selective inhibitor of Janus kinase 3 (JAK3).[1][2][3][4] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding site of the JAK3 enzyme, preventing the transfer of a phosphate group to its substrates.[2] This inhibition blocks the downstream signaling cascade known as the JAK/STAT pathway, which is crucial for the signaling of various cytokines involved in immune responses and cell proliferation.[5]
Q2: What is the reported potency and selectivity of this compound?
This compound exhibits selectivity for JAK3 over other JAK family members. The half-maximal inhibitory concentration (IC50) for JAK3 has been reported to be approximately 78 µM for the mouse recombinant protein and 9.1 µM for the human recombinant protein.[1] It shows significantly less inhibition of other tyrosine kinases such as JAK1, JAK2, SYK, BTK, and LYN, even at concentrations up to 350 µM.[1][3][4] However, some studies have noted potential off-target effects on the epidermal growth factor receptor (EGFR) at nanomolar concentrations.[6]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO at concentrations up to 100 mM.[1][7] It is also soluble in DMF and Methanol.[8] For long-term storage, the lyophilized powder should be kept at -20°C and is stable for up to 36 months.[2] Once dissolved in a solvent like DMSO, the stock solution should be stored at -20°C and used within one to two months to maintain potency.[2][9] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2][9]
Troubleshooting Guides
Inconsistent Inhibition of JAK3 Activity
Problem: I am not observing the expected inhibition of JAK3 activity or downstream signaling (e.g., STAT phosphorylation) in my experiments.
Possible Causes and Solutions:
-
Inhibitor Concentration: The concentration of this compound may be too low to achieve effective inhibition in your specific experimental setup. It is recommended to perform a dose-response experiment to determine the optimal IC50 in your cell line or assay.[10]
-
Cell Line Specificity: The expression levels and activation status of JAK3 can vary significantly between different cell lines.[10] Ensure that your chosen cell line expresses sufficient levels of active JAK3 for you to observe an inhibitory effect.
-
Antibody Quality (for Western Blots): If you are assessing inhibition via Western blotting for phosphorylated STAT proteins, verify the specificity and optimal dilution of your primary and secondary antibodies.[10]
-
Compound Stability: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation and loss of activity.[2][9] Always use freshly prepared dilutions from a properly stored stock.
High Variability in Cell Viability Assays
Problem: My cell viability assay results with this compound are highly variable and not reproducible.
Possible Causes and Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure you have a homogenous single-cell suspension before seeding and use consistent pipetting techniques.[10]
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the effective concentration of this compound. To minimize this, either avoid using the outermost wells or fill them with sterile media or PBS.[10]
-
Inconsistent Incubation Times: Adhere to a strict and consistent incubation schedule for both the this compound treatment and the addition of viability assay reagents.[10]
-
Solvent Cytotoxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your cell culture medium is low, typically below 0.5%.[10]
Unexpected Off-Target Effects
Problem: I am observing cellular effects that are not consistent with the known function of JAK3 inhibition.
Possible Causes and Solutions:
-
High Inhibitor Concentration: Off-target effects of kinase inhibitors are often concentration-dependent.[11][12] Using the lowest effective concentration of this compound, as determined by a dose-response curve, can help minimize off-target activity.
-
Context-Specific Kinase Activity: The activity and importance of different kinases can vary depending on the cell type and experimental conditions. An observed effect might be due to the inhibition of a secondary, off-target kinase that is particularly active in your system.[13]
-
Orthogonal Inhibition: To confirm that the observed phenotype is due to JAK3 inhibition, consider using another structurally different JAK3 inhibitor as a control. If both inhibitors produce the same effect, it is more likely to be an on-target effect.[14]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 (JAK3) | 78 µM | Mouse | [1] |
| IC50 (JAK3) | 9.1 µM | Human | [1] |
| Ki (JAK3) | 2.3 µM | - | [15] |
| Solubility in DMSO | up to 100 mM | - | [1][7] |
| Solubility in DMF | 1.5 mg/ml | - | [8] |
| Solubility in Methanol | 10 mg/ml | - | [8] |
Experimental Protocols
1. Western Blot for Phospho-STAT3 Inhibition
This protocol is a general guideline and should be optimized for your specific cell line and antibodies.
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. The next day, pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle (DMSO) for 1-2 hours. Subsequently, stimulate the cells with a known activator of the JAK/STAT pathway (e.g., IL-2 or IL-6) for the recommended time (e.g., 15-30 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT3 (p-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total STAT3 and/or a housekeeping protein like GAPDH or β-actin.
2. Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting inconsistent results with this compound.
Caption: Logical relationships for diagnosing a lack of this compound inhibitory effect.
References
- 1. WHI-P131 hydrochloride, JAK3 inhibitor (CAS 202475-60-3) | Abcam [abcam.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. WHI-P131 | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
JANEX-1 Technical Support Center: Troubleshooting Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of JANEX-1 in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a 4-anilinoquinazoline derivative) and general chemical principles, degradation can be anticipated under the following conditions:
-
Extreme pH: Both highly acidic and highly basic conditions can lead to the hydrolysis of functional groups within the this compound molecule.
-
Oxidation: The presence of oxidizing agents or exposure to air (oxygen) over prolonged periods can lead to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy for photochemical reactions that may alter the molecule's structure.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of compounds in solution, potentially through ice crystal formation and concentration effects.[1]
Q2: How should I store this compound powder and stock solutions to minimize degradation?
Proper storage is critical for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on supplier datasheets.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | ≥ 4 years | Keep desiccated and protected from light.[2] |
| Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Q3: What solvents are recommended for dissolving this compound?
This compound is sparingly soluble in aqueous solutions. The following solvents have been reported for its dissolution:
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL | The most common solvent for in vitro stock solutions.[3] |
| Methanol | 10 mg/mL | |
| DMF | 1.5 mg/mL |
For in vivo studies, complex solvent systems are often required. One such formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Troubleshooting Guide: this compound Degradation
This guide provides a structured approach to identifying and resolving potential degradation issues during your experiments.
Problem: Inconsistent or lower-than-expected experimental results.
This could be a sign of this compound degradation. Follow these steps to troubleshoot the issue.
Step 1: Verify Proper Storage and Handling
-
Question: Was the this compound powder stored at -20°C and protected from light?
-
Question: Were stock solutions aliquoted and stored at -80°C or -20°C?
-
Question: Have the stock solutions undergone multiple freeze-thaw cycles?
Recommendation: Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1] If you suspect improper storage, it is best to use a fresh vial of this compound powder to prepare a new stock solution.
Step 2: Assess Solvent Quality
-
Question: Was the DMSO used to prepare the stock solution anhydrous?
-
Question: Are you observing any precipitation in your stock solution?
Recommendation: Use high-purity, anhydrous DMSO to prepare stock solutions. Moisture can affect the solubility and stability of this compound.[1] If precipitation is observed, gentle warming (e.g., in a 37°C water bath) and sonication may help to redissolve the compound.
Step 3: Evaluate Experimental Conditions
-
Question: Is your experimental medium acidic or basic?
-
Question: Is your experiment conducted under bright light for extended periods?
-
Question: Does your experimental setup contain known oxidizing agents?
Recommendation: Whenever possible, maintain a neutral pH for your experimental solutions. Protect solutions containing this compound from direct light by using amber vials or covering the containers with aluminum foil. Avoid introducing strong oxidizing or reducing agents into your experimental system unless they are a necessary component of the reaction being studied.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 297.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you would dissolve 2.97 mg of this compound in 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
Visualizations
This compound and the JAK/STAT Signaling Pathway
This compound is a selective inhibitor of Janus Kinase 3 (JAK3). The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow for this compound Degradation
This workflow provides a logical sequence of steps to diagnose and resolve issues related to potential this compound degradation.
References
Technical Support Center: Navigating JANEX-1 Associated Cytotoxicity in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered when using the JAK3 inhibitor, JANEX-1, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as WHI-P131, is a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of various cytokines.[1][2] It functions by competing with ATP for binding to the kinase domain of JAK3, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK/STAT pathway ultimately interferes with immune cell activation and proliferation.
Q2: Is this compound expected to be cytotoxic?
Yes, like many kinase inhibitors, this compound can exhibit cytotoxicity, particularly at higher concentrations. Its inhibitory effect on JAK3, a key regulator of lymphocyte development and function, can lead to the induction of apoptosis (programmed cell death) in susceptible cell types, especially those of hematopoietic origin.[3]
Q3: At what concentrations does this compound typically show cytotoxicity?
The cytotoxic concentration of this compound is cell-line dependent. It is crucial to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line of interest. Below is a summary of reported cytotoxic IC50 values for this compound in various human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | Cytotoxic IC50 (µM) |
| HeLa | Cervical Cancer | 51.472 |
| HT-29 | Colon Cancer | 92.994 |
| SK-OV-3 | Ovarian Cancer | 74.595 |
Q4: How should I prepare and store this compound?
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
-
Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][4] For example, a 10 mM stock solution can be prepared. Ensure the powder is fully dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[1][5]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues related to this compound cytotoxicity in a question-and-answer format.
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Question: I'm observing significant cytotoxicity in my cell culture, even at concentrations expected to be non-toxic. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to JAK3 inhibition. It is essential to perform a dose-response experiment to determine the cytotoxic IC50 for your specific cells.
-
Solvent Cytotoxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is minimal (ideally ≤ 0.1%). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Compound Purity and Stability: Ensure the purity of your this compound compound. Impurities can contribute to unexpected toxicity. Also, confirm that your stock solution has been stored correctly and has not degraded.
-
Off-Target Effects: While this compound is a selective JAK3 inhibitor, off-target effects at higher concentrations cannot be entirely ruled out.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Question: My cytotoxicity data for this compound is not reproducible between experiments. What are the possible reasons?
-
Answer:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure you are seeding a consistent number of viable cells in each well.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent and low passage number. Cells at high passage numbers can have altered sensitivity to drugs.
-
Incomplete Dissolution of Formazan Crystals (MTT Assay): In an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete dissolution is a common source of variability.
-
Incubation Time: Use a consistent incubation time with this compound for all experiments.
-
Reagent Variability: Use fresh reagents and ensure proper mixing of all solutions.
-
Issue 3: Difficulty in distinguishing between apoptosis and necrosis.
-
Question: I see cell death, but I'm unsure if it's due to apoptosis or necrosis. How can I differentiate between the two?
-
Answer: You can use a combination of methods to distinguish between apoptosis and necrosis:
-
Morphological Examination: Observe cell morphology using phase-contrast microscopy. Apoptotic cells typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells often swell and lyse.
-
Annexin V and Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (in some cases of primary necrosis).
-
-
Experimental Protocols
1. Protocol for Determining the Cytotoxic IC50 of this compound using MTT Assay
This protocol provides a general framework for determining the concentration of this compound that inhibits cell viability by 50%.
-
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., ≤ 0.1%).
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
2. Protocol for Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the steps for detecting apoptosis by flow cytometry.
-
Materials:
-
Your cell line of interest
-
This compound
-
6-well plates or culture flasks
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specific time. Include an untreated control and a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the attached cells. Combine the supernatant and the trypsinized cells. For suspension cells, simply collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Visualizations
References
Technical Support Center: JANEX-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JANEX-1, a selective JAK3 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound has limited solubility in aqueous solutions. For stock solutions, it is recommended to use organic solvents. Ensure you are using a high-quality, anhydrous solvent as moisture can reduce solubility. If precipitation occurs when adding the stock solution to your aqueous experimental medium, try vortexing or brief sonication. It is also crucial to ensure the final solvent concentration in your cell culture or assay buffer is low (typically <0.1% DMSO) to avoid solvent-induced toxicity or off-target effects.
Q2: I am not observing the expected inhibitory effect of this compound on my cells.
A2: There are several potential reasons for a lack of inhibitory effect:
-
Suboptimal Concentration: You may be using a concentration of this compound that is too low to inhibit JAK3 effectively in your specific cell type. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your experimental conditions.
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Cell Line Specificity: The expression and activity of JAK3 can vary significantly between different cell lines. Confirm that your chosen cell line expresses sufficient levels of active JAK3.
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Incorrect Experimental Window: The timing of this compound treatment and subsequent analysis is critical. Ensure you are assessing the inhibitory effect within an appropriate timeframe.
-
Compound Inactivity: Improper storage or handling of this compound can lead to its degradation. Ensure that the compound has been stored correctly and that stock solutions are not subjected to repeated freeze-thaw cycles.
Q3: I am observing high variability between my experimental replicates.
A3: High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell suspension and consistent pipetting technique when seeding cells to minimize variations in cell number between wells.
-
Edge Effects: The outer wells of multi-well plates are prone to evaporation, which can alter the concentration of this compound. To minimize this, consider not using the outermost wells or filling them with sterile phosphate-buffered saline (PBS).
-
Pipetting Errors: Use calibrated pipettes and be meticulous when adding this compound and other reagents to your assays.
Q4: I am concerned about potential off-target effects of this compound.
A4: While this compound is a selective inhibitor of JAK3, like all small molecule inhibitors, it can have off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration possible and to include appropriate controls in your experiments. Consider using a structurally unrelated JAK3 inhibitor as a control to confirm that the observed effects are specific to JAK3 inhibition.
Troubleshooting Guides
Problem: Inconsistent IC50 Values for this compound
Possible Causes and Solutions:
| Possible Cause | Solution |
| Cell Density | Optimize cell seeding density. High cell density can lead to increased metabolism of the compound or other confounding effects. |
| Incubation Time | Standardize the incubation time with this compound across all experiments. |
| Reagent Variability | Use the same batch of reagents (e.g., cell culture media, serum, this compound) for all experiments within a study to minimize variability. |
| Assay Method | Different cell viability or kinase assays can yield different IC50 values. Use a consistent and validated assay method. |
Problem: Unexpected Cell Toxicity
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). |
| Compound Purity | Use highly pure this compound. Impurities can contribute to cytotoxicity. |
| Off-Target Effects | At high concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity. Perform dose-response experiments to identify a non-toxic working concentration. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to chemical inhibitors. Consider using a lower concentration range or a different cell line. |
Data Presentation
Table 1: Solubility of this compound (WHI-P131)
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| DMF | ~1.5 mg/mL |
| Methanol | ~10 mg/mL |
| Water | Insoluble |
| Ethanol | Insoluble |
Table 2: this compound (WHI-P131) Inhibitory Concentrations
| Target | IC50 |
| JAK3 | 78 µM |
| JAK1 | >350 µM |
| JAK2 | >350 µM |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line using a standard MTT assay.
Materials:
-
This compound (WHI-P131)
-
Anhydrous DMSO
-
Cell line of interest (e.g., a leukemia cell line expressing JAK3)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualization
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound on JAK3.
Caption: A typical experimental workflow for determining the IC50 of this compound.
JANEX-1 Stability and Storage: A Technical Guide
This technical support guide provides detailed information on the stability and storage of JANEX-1, a selective JAK3 inhibitor. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of the compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C, where it can be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution is dependent on the storage temperature. For long-term storage of stock solutions, it is recommended to store aliquots at -80°C, which can maintain stability for up to two years.[1][2] For shorter-term storage, -20°C is suitable for up to one year.[1][2] It is advisable to avoid repeated freeze-thaw cycles. Some suppliers suggest that at -20°C, the solution should be used within one month to prevent loss of potency.[3]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1][2] It is important to use fresh, anhydrous DMSO, as moisture can affect the solubility and stability of the compound.[3][4]
Data Presentation: Storage Conditions and Stability
The following tables summarize the recommended storage conditions for this compound in its solid form and in solution.
Table 1: this compound Powder Storage and Stability
| Storage Temperature | Shelf Life |
| -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] |
Table 2: this compound in Solvent Storage and Stability
| Storage Temperature | Shelf Life |
| -80°C | 2 years[1][2] |
| -20°C | 1 month to 1 year[1][2][3] |
Experimental Protocols
While specific degradation pathways for this compound are not extensively published, general protocols for assessing the stability of small molecule inhibitors like this compound involve forced degradation studies. These studies expose the compound to various stress conditions to identify potential degradation products and determine its intrinsic stability.
Protocol: General Forced Degradation Study for this compound
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate under similar conditions as acid hydrolysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the solution to UV light (e.g., 254 nm) and fluorescent light.
-
-
Sample Analysis: At various time points, neutralize the acidic and basic samples and analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample stored under optimal conditions. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Mandatory Visualizations
Caption: Troubleshooting Decision Tree for this compound Stability Issues.
Caption: Recommended Workflow for Preparing this compound Solutions.
Troubleshooting Guide
Issue: Reduced or no activity of this compound in my assay.
-
Possible Cause 1: Improper storage.
-
Possible Cause 2: Multiple freeze-thaw cycles.
-
Solution: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can lead to degradation.
-
-
Possible Cause 3: Age of the solution.
-
Solution: Prepare fresh stock solutions from powder regularly. Do not use stock solutions that have been stored beyond their recommended shelf life.
-
Issue: Precipitate observed in my this compound stock solution upon thawing.
-
Possible Cause 1: Low temperature.
-
Solution: Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the precipitate.
-
-
Possible Cause 2: Moisture in DMSO.
Issue: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent solution preparation.
-
Solution: Follow a standardized protocol for preparing your this compound solutions for each experiment. Refer to the recommended workflow diagram.
-
-
Possible Cause 2: Degradation of the compound.
-
Solution: If you suspect degradation, it is recommended to perform a stability check using a method like HPLC or to use a fresh vial of this compound.
-
References
- 1. Development and Validation of an HPLC Method for Quantification of Filgotinib, a Novel JAK-1 Inhibitor in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. selleckchem.com [selleckchem.com]
interpreting unexpected results with JANEX-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using JANEX-1, a selective JAK3 inhibitor.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, helping you interpret unexpected results and identify potential solutions.
Q1: I am observing a weaker than expected inhibition of my target pathway, even at high concentrations of this compound. What could be the cause?
A1: Several factors could contribute to reduced potency. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility: Verify the integrity and solubility of your this compound stock. Improper storage or handling can lead to degradation. Ensure the compound is fully dissolved in the recommended solvent before diluting it in your experimental medium. Inadequate solubility can significantly lower the effective concentration.
-
Cellular Uptake: Poor cell membrane permeability can limit the intracellular concentration of this compound. You may need to optimize the incubation time or consider using a different cell line with better uptake characteristics.
-
Experimental Conditions: The inhibitory activity of this compound can be influenced by experimental parameters such as cell density, serum concentration in the media, and the specific cytokine used for stimulation. High serum levels may contain factors that interfere with this compound activity.
-
Target Expression Levels: Confirm the expression level of JAK3 in your cell model. Low expression of the target protein will naturally lead to a less pronounced inhibitory effect.
A logical workflow for troubleshooting this issue is presented below:
Caption: Troubleshooting workflow for suboptimal this compound activity.
Q2: My results show inhibition of other signaling pathways that are not directly related to JAK3. Is this an off-target effect of this compound?
A2: While this compound is a selective inhibitor of JAK3, off-target effects can occur, especially at high concentrations.[1]
-
Concentration-Dependent Effects: Ensure you are using this compound within the recommended concentration range. High concentrations are more likely to inhibit other kinases.
-
Kinase Selectivity: this compound has been shown to be highly selective for JAK3 over JAK1 and JAK2.[2][3] However, at concentrations significantly exceeding the IC50, some inhibition of other kinases might be observed.
-
Indirect Pathway Modulation: The observed effects may be an indirect consequence of JAK3 inhibition. The JAK/STAT pathway is a central signaling hub that can influence other pathways.[4] Consider the downstream biological consequences of inhibiting JAK3 in your specific experimental system.
The following diagram illustrates the intended target of this compound within the JAK/STAT signaling pathway:
Caption: this compound selectively inhibits JAK3 in the JAK/STAT pathway.
Q3: I am observing high variability in my in vivo study results with this compound. What are the potential sources of this variability?
A3: In vivo studies can have multiple sources of variability. Key areas to investigate include:
-
Drug Formulation and Administration: Ensure consistent formulation of this compound for each administration. Inconsistent solubility or suspension can lead to variable dosing. The route and frequency of administration should also be strictly controlled.
-
Animal Model: The genetic background, age, and health status of the animals can significantly impact the study outcome. Ensure that animals in all groups are properly randomized.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between individual animals. Consider performing pharmacokinetic studies to understand the drug's behavior in your specific model.
-
Endpoint Measurement: The methods used to assess the biological endpoints should be validated and consistently applied across all animals and groups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor that selectively targets the Janus kinase 3 (JAK3).[5] By binding to the ATP-binding site of JAK3, it prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[6] This blockade of the JAK/STAT signaling pathway ultimately modulates the transcription of genes involved in inflammatory and immune responses.[4][7]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for JAK3 over other members of the JAK family and other protein tyrosine kinases.[2][3]
| Kinase | IC50 |
| JAK3 | 78 µM [2] |
| JAK1 | > 350 µM[2] |
| JAK2 | > 350 µM[2] |
| Other Protein Tyrosine Kinases | > 350 µM[2] |
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For preparing stock solutions, consult the manufacturer's datasheet for recommended solvents and concentrations. Avoid repeated freeze-thaw cycles of stock solutions.
Q4: What are some common applications of this compound in research?
A4: this compound is widely used in preclinical research to investigate the role of JAK3 in various biological processes and diseases. Common applications include:
-
Immunology and Inflammation: Studying the role of JAK3 in T-cell function and cytokine signaling.[8]
-
Autoimmune Diseases: Investigating the therapeutic potential of JAK3 inhibition in models of diseases like type 1 diabetes.[9]
-
Graft-versus-Host Disease (GVHD): Evaluating the efficacy of this compound in preventing GVHD in bone marrow transplantation models.[10]
-
Islet Allograft Rejection: Assessing the potential of this compound to prevent the rejection of transplanted pancreatic islets.[11]
Experimental Protocols
General Protocol for Assessing this compound Activity in a Cell-Based Assay
This protocol provides a general framework for evaluating the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Serum Starvation (Optional): To reduce basal signaling, cells can be serum-starved for 2-4 hours prior to treatment.
-
This compound Pre-treatment: Treat cells with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK3 pathway (e.g., IL-2, IL-4) for 15-30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated STAT (p-STAT) and total STAT.
-
Data Analysis: Quantify the band intensities and normalize the p-STAT signal to the total STAT signal. Calculate the percent inhibition for each this compound concentration relative to the vehicle-treated, cytokine-stimulated control.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound, a JAK3 inhibitor, protects pancreatic islets from cytokine toxicity through downregulation of NF-kappaB activation and the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Anti-inflammatory activity profile of this compound in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting JAK3 with this compound for prevention of autoimmune type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Janus kinase 3 inhibitor WHI-P131/JANEX-1 prevents graft-versus-host disease but spares the graft-versus-leukemia function of the bone marrow allografts in a murine bone marrow transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention of islet allograft rejection in diabetic mice by targeting Janus Kinase 3 with 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
JANEX-1: A Comparative Guide to its Specificity for JAK3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JANEX-1's specificity for Janus Kinase 3 (JAK3) against other commercially available JAK inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies of JAK-STAT signaling pathways.
Introduction to JAK3 and its Role in Signaling
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a critical role in cytokine signaling.[1] These kinases are essential components of the JAK-STAT signaling pathway, which transduces signals from extracellular cytokines, interferons, and hormones to the nucleus, leading to the regulation of gene expression involved in immunity, inflammation, and hematopoiesis.[2][3] Specifically, JAK3 is predominantly expressed in hematopoietic cells and is crucial for lymphocyte development and function. Its restricted expression pattern makes it an attractive therapeutic target for autoimmune diseases and organ transplant rejection, as specific inhibition of JAK3 is expected to have fewer side effects compared to broader JAK inhibition.[2]
This compound: An Overview
This compound, also known as WHI-P131, is a small molecule inhibitor that has been characterized as a specific inhibitor of JAK3.[4][5] It is reported to selectively inhibit JAK3 without significantly affecting the activity of other JAK family members, JAK1 and JAK2.[4] This selectivity is crucial for dissecting the specific roles of JAK3 in various cellular processes and for the development of targeted therapies.
Comparative Analysis of JAK Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-characterized JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate higher potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| This compound (WHI-P131) | >350,000 | >350,000 | 78,000 | - | [4] |
| Tofacitinib | 112 | 20 | 1 | - | [6] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [4][7] |
| Baricitinib | 5.9 | 5.7 | 560 | 53 | [5][8][9] |
| Fedratinib | 105 | 3 | >1002 | 40.5 | [2][10][11] |
| Upadacitinib | 43 | 120 | 2,300 | 4,700 | [12][13][] |
| Abrocitinib | 29 | 803 | >10,000 | 1,250 | [15][16][] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols
To validate the specificity of JAK inhibitors, several key experiments are typically performed. Below are detailed methodologies for an in vitro kinase assay and a cellular assay to assess inhibitor potency and selectivity.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound and other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the appropriate solvent (e.g., DMSO).
-
In a well of the assay plate, add the kinase reaction buffer, the specific JAK enzyme, and the substrate peptide.
-
Add the inhibitor at the desired final concentration. Include a "no inhibitor" control (vehicle control).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for each specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay: Western Blot for STAT Phosphorylation
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins downstream of JAK activation in a cellular context.
Materials:
-
A suitable cell line expressing the target JAKs (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific hematopoietic cell line).
-
Cytokine to stimulate the specific JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, GM-CSF for JAK2).
-
This compound and other test inhibitors.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT (specific to the activated STAT), anti-total-STAT, and an anti-loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total STAT protein and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT and loading control signals.
-
Determine the concentration-dependent inhibition of STAT phosphorylation by the inhibitor.
Visualizing Signaling Pathways and Experimental Workflows
Figure 1. The canonical JAK-STAT signaling pathway.
Figure 2. Experimental workflow for assessing kinase inhibitor specificity.
Figure 3. Logical framework for validating this compound's specificity.
Conclusion
The available data indicates that this compound exhibits a high degree of selectivity for JAK3 over other JAK family members in in vitro assays. However, it is important to note that the reported potency of this compound is in the micromolar range, which is significantly lower than many other clinically relevant JAK inhibitors. Researchers should consider this when designing experiments and interpreting results. The provided experimental protocols offer a framework for independently verifying the specificity and potency of this compound and other inhibitors in their specific experimental systems. This comparative guide serves as a valuable resource for making informed decisions about the use of this compound in JAK3-related research.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 15. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
A Comparative Analysis of JANEX-1 and Other JAK Inhibitors in Preclinical Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Janus kinase (JAK) inhibitor JANEX-1 with other prominent JAK inhibitors, including Tofacitinib, Ruxolitinib, Baricitinib, and Upadacitinib. The focus is on their performance in preclinical models of autoimmune diseases, supported by experimental data and detailed methodologies.
Introduction to JAK Inhibitors and Autoimmune Diseases
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in the signaling pathways of numerous cytokines that are critical in the pathogenesis of autoimmune diseases. By interfering with the JAK-STAT signaling pathway, JAK inhibitors can modulate the immune response and have emerged as a significant class of therapeutics for conditions such as rheumatoid arthritis, psoriasis, and type 1 diabetes. This guide will delve into the comparative efficacy and selectivity of this compound, a selective JAK3 inhibitor, against other less selective or differently selective JAK inhibitors.
In Vitro Kinase Inhibition Profile
The selectivity of a JAK inhibitor is a key determinant of its efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound (WHI-P131) | No inhibition | No inhibition | 78,000[1][2][3] | Not reported |
| Tofacitinib | 112[4] | 20[4] | 1[4] | Not reported |
| Ruxolitinib | 3.3[5] | 2.8[5] | >428[5] | 19[5] |
| Baricitinib | 5.9[6] | 5.7[6] | ~400 | ~53 |
| Upadacitinib | 43 | 200 | 2300 | 4700 |
Note: IC50 values can vary between different experimental assays and conditions.
Preclinical Efficacy in Autoimmune Models
Direct comparative studies of this compound against other JAK inhibitors in the same autoimmune models are limited. The available data for this compound is primarily in a model of type 1 diabetes, while the other inhibitors have been extensively studied in models of rheumatoid arthritis and psoriasis.
This compound in a Non-Obese Diabetic (NOD) Mouse Model of Type 1 Diabetes
This compound has demonstrated significant efficacy in preventing the onset of autoimmune diabetes in the NOD mouse model.
Experimental Data:
| Treatment | Incidence of Diabetes at 25 weeks |
| Vehicle | 60% |
| This compound (100 mg/kg/day) | 9% |
Experimental Protocol: NOD Mouse Model of Type 1 Diabetes
-
Animal Model: Female Non-Obese Diabetic (NOD) mice, which spontaneously develop autoimmune diabetes.
-
Treatment: Daily intraperitoneal injections of this compound (100 mg/kg/day) or vehicle control.
-
Dosing Period: From 10 weeks to 25 weeks of age.
-
Monitoring: Blood glucose levels were monitored weekly. Diabetes was diagnosed when non-fasting blood glucose levels exceeded 250 mg/dL for two consecutive weeks.
-
Endpoint: Incidence of diabetes at 25 weeks of age.
Other JAK Inhibitors in Rheumatoid Arthritis and Psoriasis Models
Tofacitinib, Ruxolitinib, Baricitinib, and Upadacitinib have shown efficacy in various animal models of rheumatoid arthritis and psoriasis.
Representative Experimental Model: Collagen-Induced Arthritis (CIA) in Rats (for Rheumatoid Arthritis)
-
Animal Model: Lewis or Dark Agouti rats.
-
Induction of Arthritis: Immunization with an emulsion of bovine or chicken type II collagen and Freund's complete adjuvant at the base of the tail. A booster immunization is given 7 to 21 days later.
-
Treatment: Oral or parenteral administration of the JAK inhibitor or vehicle, typically initiated at the onset of clinical signs of arthritis.
-
Assessment of Disease: Arthritis severity is scored based on paw swelling, erythema, and joint mobility. Histopathological analysis of the joints is performed at the end of the study to assess inflammation, pannus formation, and bone erosion.
Representative Experimental Model: Imiquimod-Induced Psoriasis in Mice
-
Animal Model: BALB/c or C57BL/6 mice.
-
Induction of Psoriasis: Daily topical application of imiquimod cream (5%) on the shaved back and/or ear for 5-7 consecutive days.
-
Treatment: Oral, parenteral, or topical administration of the JAK inhibitor or vehicle.
-
Assessment of Disease: Skin inflammation is evaluated daily using a modified Psoriasis Area and Severity Index (PASI) score, which assesses erythema, scaling, and skin thickness. Skin biopsies are collected for histological analysis of epidermal thickness (acanthosis), and inflammatory cell infiltration.
Visualizing Pathways and Protocols
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Figure 1: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Figure 2: A representative experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Figure 3: A logical diagram illustrating the primary selectivity of the compared JAK inhibitors.
Conclusion
This compound distinguishes itself from other JAK inhibitors through its high selectivity for JAK3.[1][2][3] This specificity suggests a potential for a more targeted immunomodulatory effect with a possibly different safety profile compared to broader-spectrum JAK inhibitors. While in vivo data for this compound is currently limited to a model of type 1 diabetes, its potent and selective in vitro profile warrants further investigation in other autoimmune models, such as those for rheumatoid arthritis and psoriasis. Direct, head-to-head preclinical studies would be invaluable for a more definitive comparison of its therapeutic potential against other established JAK inhibitors. Researchers are encouraged to consider the specific immunological drivers of the disease model under investigation when selecting an appropriate JAK inhibitor for their studies.
References
A Head-to-Head Comparison of JANEX-1 and Other JAK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase 3 (JAK3) has emerged as a critical target in the development of therapies for a range of autoimmune and inflammatory diseases. Its restricted expression to hematopoietic cells offers the potential for targeted immunosuppression with a reduced side-effect profile compared to broader-acting immunomodulators. This guide provides a head-to-head comparison of JANEX-1 (WHI-P131), a well-characterized experimental JAK3 inhibitor, with other notable JAK3 inhibitors, Decernotinib (VX-509) and the recently approved Ritlecitinib. This comparison is supported by available experimental data to aid researchers in their evaluation of these compounds.
Quantitative Comparison of JAK3 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound, Decernotinib, and Ritlecitinib against JAK family kinases. It is important to note that direct comparison of IC50 and Ki values across different studies should be approached with caution, as experimental conditions such as ATP concentration can influence the results.
| Inhibitor | Target | Assay Type | IC50 | Ki | Selectivity Notes |
| This compound (WHI-P131) | JAK3 | Cell-free assay | 78 µM[1][2] | 2.3 µM[2] | Does not inhibit JAK1, JAK2, SYK, BTK, LYN, or IRK at concentrations up to 350 µM[1][3]. |
| Decernotinib (VX-509) | JAK3 | Enzyme assay | - | 2.5 nM[4] | Potently inhibits JAK3 with limited to no measurable potency against other JAK isotypes or non-JAK kinases[5]. In cellular assays, it demonstrates a 25- to 150-fold selectivity for JAK3 depending on the comparator[6]. |
| JAK1 | Enzyme assay | - | 11 nM[4] | ||
| JAK2 | Enzyme assay | - | 13 nM[4] | ||
| TYK2 | Enzyme assay | - | 11 nM[4] | ||
| Ritlecitinib | JAK3 | Enzymatic Assay | - | - | Irreversibly inhibits JAK3 and the TEC family of kinases[7]. |
Experimental Methodologies
A summary of the typical experimental protocols used to evaluate the inhibitory activity of these compounds is provided below.
In Vitro Kinase Inhibition Assays
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50) or the inhibition constant (Ki).
General Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human JAK3 enzyme is used. A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) peptide, is coated onto microplate wells.
-
Inhibitor Preparation: The test inhibitors (this compound, Decernotinib, Ritlecitinib) are serially diluted to a range of concentrations.
-
Kinase Reaction: The JAK3 enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor. The kinase reaction is initiated by the addition of a solution containing ATP. The concentration of ATP is a critical parameter and is often kept near the Michaelis-Menten constant (Km) for ATP to ensure accurate determination of competitive inhibition.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This is commonly achieved using an antibody that specifically recognizes the phosphorylated tyrosine residues on the substrate. This antibody is often conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction.
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated by fitting the data to a dose-response curve. The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, which also takes into account the ATP concentration.
A more detailed protocol for a generic in vitro JAK kinase activity and inhibition assay can be found in publications such as those by Babon et al.[8]
Cellular Assays for STAT Phosphorylation
Objective: To assess the ability of the inhibitor to block the downstream signaling of the JAK3 pathway in a cellular context.
General Protocol Outline:
-
Cell Culture: A cell line that expresses JAK3 and the common gamma chain (γc) receptor, such as human T-cells or natural killer (NK) cells, is used.
-
Cytokine Starvation: The cells are typically starved of cytokines for a period to reduce basal levels of STAT phosphorylation.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the JAK3 inhibitor.
-
Cytokine Stimulation: The cells are then stimulated with a cytokine that signals through the γc receptor, such as Interleukin-2 (IL-2), to activate the JAK3/STAT pathway.
-
Cell Lysis and Protein Analysis: After a short incubation period, the cells are lysed, and the total protein concentration is determined.
-
Detection of Phosphorylated STAT: The levels of phosphorylated STAT5 (pSTAT5), a key downstream target of JAK3, are measured using techniques like Western blotting or flow cytometry with a phospho-specific antibody.
-
Data Analysis: The intensity of the pSTAT5 signal is quantified and normalized to the total amount of STAT5 or a housekeeping protein. The IC50 value for the inhibition of STAT5 phosphorylation is then calculated.
A detailed protocol for a flow cytometric measurement of STAT5 phosphorylation can be found in publications by Maguire et al.[9]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Conclusion
This compound serves as a valuable research tool for studying the effects of selective JAK3 inhibition. While it demonstrates clear selectivity for JAK3 over other kinases, its potency in cell-free assays is in the micromolar range. In contrast, Decernotinib and Ritlecitinib are next-generation JAK3 inhibitors that have progressed to clinical trials, with Decernotinib showing nanomolar potency and Ritlecitinib being an approved therapeutic. The choice of inhibitor for research purposes will depend on the specific experimental needs, balancing factors such as potency, selectivity, and the wealth of available preclinical and clinical data. The provided experimental frameworks and signaling pathway diagrams offer a foundation for designing and interpreting studies aimed at further elucidating the role of JAK3 in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-based design of specific inhibitors of Janus kinase 3 as apoptosis-inducing antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
literature review comparing JANEX-1 to pan-JAK inhibitors
An Objective Comparison of JANEX-1 and Pan-JAK Inhibitors in Scientific Research
This guide provides a detailed comparison between this compound, a selective JAK3 inhibitor, and pan-JAK inhibitors, which target multiple Janus kinase family members. The review is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at their mechanisms, selectivity, and supporting experimental data to inform research and development decisions.
Introduction to JAK-STAT Signaling
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines, interferons, and hormones.[1][2] This pathway is integral to the regulation of the immune system, cell proliferation, and inflammation.[1][3] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These activated STATs then translocate to the nucleus to regulate gene transcription.[2][5] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[2][5]
JAK inhibitors are small molecule drugs that modulate the immune response by blocking this signaling pathway.[2] They can be broadly categorized into two groups: selective inhibitors, such as this compound which specifically targets JAK3, and pan-JAK inhibitors (or jakinibs), which inhibit multiple JAK family members.[4][6]
Mechanism of Action: A Tale of Selectivity
This compound (WHI-P131) is a small molecule designed to be a potent and specific inhibitor of JAK3.[7] Its mechanism involves competing with ATP for the binding site on the JAK3 enzyme, thereby preventing the phosphorylation and activation of downstream signaling molecules.[8] The selectivity of this compound is a key feature; it inhibits JAK3 without significantly affecting the activity of JAK1, JAK2, or other protein tyrosine kinases.[8][9] Given that JAK3 expression is primarily limited to hematopoietic cells and its function is closely tied to lymphocyte development and activation, a selective JAK3 inhibitor offers a targeted approach to immunomodulation.[2][5]
Pan-JAK inhibitors , such as Tofacitinib, Ruxolitinib, and Delgocitinib, have a broader mechanism of action.[6][10] These inhibitors target the ATP-binding site of multiple JAK enzymes.[4]
-
Tofacitinib was initially designed as a JAK3 inhibitor but also demonstrates potent inhibition of JAK1 and, to a lesser extent, JAK2.[10][11]
-
Ruxolitinib and Baricitinib primarily inhibit JAK1 and JAK2.[1][11][12]
-
Delgocitinib is considered a pan-JAK inhibitor, blocking all four JAK enzymes.[4][13]
By inhibiting multiple JAKs, these drugs can block signaling from a wider range of cytokines, leading to broad immunosuppressive and anti-inflammatory effects.[6] However, this lack of specificity may also contribute to off-target effects, as JAK1 and JAK2 are involved in a variety of biological processes beyond the immune system, including hematopoiesis.[1][11]
Caption: JAK-STAT pathway with inhibition points for this compound and pan-JAK inhibitors.
Data Presentation: Inhibitor Selectivity Profile
The defining difference between this compound and pan-JAK inhibitors lies in their selectivity. The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Ki) for this compound and several representative pan-JAK inhibitors against different JAK isoforms.
| Inhibitor | Type | Target(s) | IC50 / Ki | Reference |
| This compound (WHI-P131) | Selective | JAK3 | IC50: 78 µM | [7][9] |
| Ki: 2.3 µM | [7] | |||
| Tofacitinib | Pan-JAK | JAK1/JAK3 > JAK2 | Preferentially inhibits JAK1 and JAK3.[11][12] | [10][11] |
| Ruxolitinib | Pan-JAK | JAK1/JAK2 | Primarily inhibits JAK1 and JAK2.[1][12] | [1][12] |
| Baricitinib | Pan-JAK | JAK1/JAK2 | Inhibits JAK1/JAK2 with moderate activity against TYK2.[11] | [11] |
| Delgocitinib | Pan-JAK | JAK1/JAK2/JAK3/TYK2 | Inhibits all four JAK enzymes.[4][13] | [4][13] |
Note: Specific IC50/Ki values for pan-JAK inhibitors can vary across different assays and are generally in the nanomolar range, indicating higher potency than the micromolar values reported for this compound.
Experimental Evidence and Applications
This compound: Preclinical studies have demonstrated the therapeutic potential of this compound in various models of inflammation and autoimmune disease.
-
Autoimmune Diabetes: In non-obese diabetic (NOD) mice, this compound delayed the onset of autoimmune type 1 diabetes and prevented the development of insulitis.[14]
-
Islet Protection: It protects pancreatic islets from cytokine-induced toxicity by suppressing the NF-κB and JAK/STAT pathways.[15]
-
Anti-Inflammatory Activity: this compound has shown potent anti-inflammatory effects in mouse models of peritonitis, colitis, and systemic inflammatory response syndrome.[16] It also ameliorates the expression of cell adhesion molecules induced by TNF-α.[17]
Pan-JAK Inhibitors: Several pan-JAK inhibitors are approved for clinical use and have a well-established role in treating various inflammatory and autoimmune conditions.[4]
-
Rheumatoid Arthritis: Tofacitinib, Baricitinib, and Upadacitinib are approved for the treatment of moderate to severe rheumatoid arthritis.[11][18]
-
Dermatological Conditions: Ruxolitinib cream is approved for atopic dermatitis and vitiligo.[10] Tofacitinib has been used for alopecia areata and psoriasis.[12][19] Delgocitinib is approved in Japan for atopic dermatitis and has been recommended for chronic hand eczema in Europe.[4][13][20]
-
Myelofibrosis: Ruxolitinib was the first JAK inhibitor approved by the FDA for treating myelofibrosis, a bone marrow disorder.[10]
A real-world study comparing JAK1-selective inhibitors to pan-JAK inhibitors in chronic inflammatory arthritis found that discontinuation rates were lower for the more selective agents.[21]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are generalized protocols for key assays used to characterize JAK inhibitors.
Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Methodology:
-
Reagents: Recombinant human JAK enzyme, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and the inhibitor (this compound or pan-JAK inhibitor) at various concentrations.
-
Reaction: The kinase reaction is initiated by mixing the JAK enzyme, substrate, and inhibitor in a reaction buffer. The reaction is started by adding a fixed concentration of ATP (often labeled with ³²P or ³³P).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination: The reaction is stopped, and the phosphorylated substrate is separated from the remaining ATP (e.g., via filtration and washing).
-
Quantification: The amount of phosphorylated substrate is measured, typically by scintillation counting for radiolabeled ATP or by ELISA-based methods.
-
Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular STAT Phosphorylation Assay
This assay measures the functional effect of an inhibitor on the JAK-STAT pathway within a cellular context.
Methodology:
-
Cell Culture: Culture appropriate cells (e.g., human peripheral blood mononuclear cells or a cell line expressing the target JAKs) to a suitable density.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of the inhibitor (this compound or pan-JAK inhibitor) for a defined period.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2 for a JAK3-dependent pathway) to activate the JAK-STAT pathway. A non-stimulated control is included.
-
Cell Lysis or Fixation/Permeabilization:
-
For Western Blot: Lyse the cells to extract proteins.
-
For Flow Cytometry: Fix and permeabilize the cells to allow antibody access to intracellular proteins.
-
-
Detection of Phospho-STAT (pSTAT):
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5).
-
Flow Cytometry: Stain the fixed/permeabilized cells with a fluorescently labeled anti-pSTAT antibody.
-
-
Analysis: Quantify the pSTAT signal for each inhibitor concentration. The results are used to determine the inhibitor's potency in a cellular environment.
Caption: Experimental workflow for a cellular phospho-STAT flow cytometry assay.
Conclusion
The comparison between this compound and pan-JAK inhibitors highlights a fundamental strategic choice in drug development for immune-mediated diseases: targeted selectivity versus broad-spectrum inhibition.
-
This compound represents a highly selective approach. By specifically targeting JAK3, it aims to modulate lymphocyte activity with a potentially more favorable safety profile due to minimal interference with other JAKs that have broader physiological roles.[5][9] Its efficacy in preclinical models of autoimmune disease is promising, though clinical data is needed to validate its therapeutic potential in humans.[14][16]
-
Pan-JAK inhibitors have demonstrated significant clinical success across a range of debilitating inflammatory conditions.[3][18] Their ability to inhibit multiple JAKs provides potent and broad anti-inflammatory effects. However, this broad activity has been associated with concerns regarding side effects, including infections, cytopenias, and cardiovascular events, prompting the development of second-generation, more selective inhibitors.[10][11][22]
Ultimately, the choice between a selective or pan-JAK inhibitor depends on the specific disease pathology. For disorders driven primarily by lymphocyte-mediated inflammation, a selective JAK3 inhibitor like this compound could offer a more refined therapeutic option. For conditions involving a complex interplay of multiple cytokine pathways, a broader pan-JAK inhibitor may be more effective. The ongoing development of JAK inhibitors with varying selectivity profiles will continue to advance the treatment paradigm for a multitude of inflammatory and autoimmune diseases.
References
- 1. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Janus Kinase Inhibitors | Pharmaceutical aspects of JAK inhibitors: a comparative review | springermedicine.com [springermedicine.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DelveInsight Estimates a Promising Picture of JAK Inhibitors Clinical Trial Pipeline Landscape in the Coming Years as 40+ Key Pharma Players Bolster the Treatment Space [prnewswire.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ard.bmj.com [ard.bmj.com]
- 11. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 14. Targeting JAK3 with this compound for prevention of autoimmune type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a JAK3 inhibitor, protects pancreatic islets from cytokine toxicity through downregulation of NF-kappaB activation and the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity profile of this compound in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a JAK3 inhibitor, ameliorates tumor necrosis factor-α-induced expression of cell adhesion molecules and improves myocardial vascular permeability in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dpcj.org [dpcj.org]
- 20. A Review on the Safety of Using JAK Inhibitors in Dermatology: Clinical and Laboratory Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JAK1-selective inhibitors versus pan-JAK inhibitors: comparative real-world study of drug retention in chronic inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
JANEX-1 (WHI-P131): A Comparative Guide to its Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor JANEX-1 (also known as WHI-P131) and its cross-reactivity with other kinases. The information presented is supported by experimental data to offer an objective performance assessment.
Executive Summary
This compound is a selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for the development and function of lymphocytes. Experimental data demonstrates that this compound exhibits a significant inhibitory effect on JAK3, while showing minimal to no activity against other related kinases at comparable concentrations. This selectivity makes this compound a valuable tool for studying JAK3-specific functions and a potential therapeutic agent for immune-related disorders.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary target, JAK3, and other tested kinases. The data is derived from in vitro immune complex kinase assays.
| Kinase Target | IC50 (µM) | Reference |
| JAK3 | 78 | [1] |
| JAK1 | ≥ 350 | [1] |
| JAK2 | ≥ 350 | [1] |
| SYK (Spleen Tyrosine Kinase) | ≥ 350 | [2] |
| BTK (Bruton's Tyrosine Kinase) | ≥ 350 | [2] |
| LYN (Lyn Tyrosine Kinase) | ≥ 350 | [2] |
| IRK (Insulin Receptor Kinase) | ≥ 350 | [2] |
Note: An IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A higher IC50 value indicates lower potency.
Experimental Protocols
The following is a detailed methodology for the in vitro immune complex kinase assay used to determine the kinase selectivity of this compound, as described in the foundational study by Sudbeck et al. (1999).[1]
1. Cell Lysis and Immunoprecipitation:
-
Cells expressing the target kinase (e.g., KL-2 EBV-transformed human lymphoblastoid B cells for native JAK3) are lysed using an NP40 lysis buffer containing:
-
50 mM Tris (pH 8.0)
-
150 mM NaCl
-
5 mM EDTA
-
1% NP40
-
Protease and phosphatase inhibitors (100 μM sodium orthovanadate, 100 μM sodium molybdate, 8 μg/ml aprotinin, 5 μg/ml leupeptin, and 500 μM phenylmethylsulfonyl fluoride).[1]
-
-
The cell lysate is centrifuged to remove insoluble material.[1]
-
The supernatant is incubated with a specific antibody against the target kinase (e.g., anti-JAK3) to form an immune complex.
-
The immune complexes are then captured by incubating with Protein A-Sepharose beads.[3]
-
The beads are washed multiple times with the lysis buffer to remove non-specific binding.[3]
2. Kinase Reaction:
-
The washed Protein A-Sepharose beads with the immunoprecipitated kinase are washed once with a kinase buffer (20 mM MOPS, pH 7.0, 10 mM MgCl2).[3]
-
The beads are then resuspended in the kinase buffer.
-
The kinase reaction is initiated by adding [γ-³²P]ATP (25 μCi) and unlabeled ATP to a final concentration of 5 μM, along with the this compound inhibitor at various concentrations.[3]
-
The reaction mixture is incubated for a specified time at a controlled temperature to allow for the phosphorylation of the kinase (autophosphorylation).
3. Analysis:
-
The reaction is stopped by adding SDS-PAGE sample buffer and boiling.
-
The proteins are separated by SDS-PAGE.
-
The gel is dried and the radiolabeled, phosphorylated kinase is visualized and quantified using a phosphorimager and autoradiography.[3]
-
The kinase activity at each inhibitor concentration is determined by comparing the phosphorylation signal to a control sample without the inhibitor.
-
The IC50 value is then calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK/STAT signaling pathway initiated by cytokine binding, leading to the activation of STAT transcription factors. This compound specifically inhibits the kinase activity of JAK3 in this pathway.
Caption: The JAK/STAT signaling cascade and the inhibitory action of this compound on JAK3.
Experimental Workflow Diagram
This diagram outlines the key steps of the in vitro immune complex kinase assay used to assess the inhibitory activity of this compound.
Caption: Workflow for determining kinase inhibition using an immune complex assay.
References
Validating the Inhibitory Effect of JANEX-1 on JAK3 Phosphorylation: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the inhibition of Janus kinase 3 (JAK3), this guide provides a comprehensive comparison of JANEX-1 with other relevant JAK3 inhibitors. This document outlines the inhibitory efficacy of these compounds, supported by experimental data, and provides detailed protocols for validating their effects on JAK3 phosphorylation.
Comparative Analysis of JAK3 Inhibitors
This compound (also known as WHI-P131) is a selective inhibitor of JAK3.[1][2] To objectively assess its performance, this section compares its inhibitory concentration (IC50) and kinase selectivity with other notable JAK inhibitors, including the pan-JAK inhibitor Tofacitinib and the highly selective JAK3 inhibitor PF-06651600.
| Inhibitor | Target(s) | IC50 (JAK3) | Selectivity Profile | Reference(s) |
| This compound | JAK3 | 78 µM (cell-free assay) | Selective for JAK3 over JAK1 and JAK2. | [1][2][3] |
| Tofacitinib | Pan-JAK (JAK1, JAK2, JAK3) | 1 nM (cell-free assay) | Also inhibits JAK1 (IC50 = 112 nM) and JAK2 (IC50 = 20 nM). | |
| PF-06651600 | JAK3 | 33.1 nM | Highly selective for JAK3 over JAK1, JAK2, and TYK2 (IC50 > 10,000 nM). | |
| Ruxolitinib | JAK1/JAK2 | >130-fold selectivity for JAK1/2 vs JAK3 | Primarily a JAK1/JAK2 inhibitor. |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols for Validation
To validate the inhibitory effect of this compound on JAK3 phosphorylation, two primary experimental approaches are recommended: an in-vitro kinase assay to measure direct enzyme inhibition and a cell-based Western blot analysis to assess the inhibition of downstream signaling.
In-Vitro JAK3 Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified JAK3.
Objective: To determine the IC50 value of this compound for JAK3.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]
-
ATP
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
This compound (and other inhibitors for comparison)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound and other test inhibitors in the kinase buffer.
-
Prepare a solution of recombinant JAK3 enzyme in kinase buffer.
-
Prepare a solution of the substrate and ATP in kinase buffer. The ATP concentration should be near the Km for JAK3 if known.
-
-
Assay Setup:
-
Add the inhibitor solutions to the wells of the plate. Include a vehicle control (e.g., DMSO).
-
Add the JAK3 enzyme solution to all wells except for the negative control wells.
-
Initiate the kinase reaction by adding the ATP/substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.[4]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of JAK3 inhibition against the inhibitor concentration.
-
Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Western Blot Analysis of STAT5 Phosphorylation
This cell-based assay assesses the ability of this compound to inhibit the phosphorylation of STAT5, a downstream target of JAK3, in response to cytokine stimulation. Interleukin-2 (IL-2) is a common stimulant as it signals through a receptor complex that activates JAK1 and JAK3, leading to the phosphorylation of STAT5.[5]
Objective: To determine the effect of this compound on IL-2-induced STAT5 phosphorylation in a cellular context.
Materials:
-
A suitable cell line expressing the IL-2 receptor and JAK3 (e.g., human peripheral blood mononuclear cells (PBMCs), Kit225, or other T-cell lines).
-
Cell culture medium
-
Recombinant human IL-2
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, anti-phospho-JAK3, anti-total-JAK3.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Stimulate the cells with IL-2 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT5 to ensure equal protein loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-STAT5 signal to the total STAT5 signal.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: JAK-STAT signaling pathway with this compound inhibition of JAK3.
Caption: Experimental workflow for Western blot analysis of pSTAT5.
References
JANEX-1 as a Control Compound in JAK Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that govern immune responses and cellular proliferation. Dysregulation of the JAK-STAT signaling pathway is implicated in a multitude of autoimmune diseases and cancers, making JAK inhibitors a critical area of drug discovery. In the screening and validation of novel JAK inhibitors, the use of well-characterized control compounds is indispensable for establishing assay validity and interpreting screening results. This guide provides a comprehensive comparison of JANEX-1 as a control compound in JAK inhibitor screening, detailing its performance against other alternatives with supporting experimental data and protocols.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell growth.
Caption: The canonical JAK-STAT signaling pathway.
This compound: A Selective JAK3 Inhibitor
This compound, also known as WHI-P131, is a small molecule inhibitor that exhibits high selectivity for JAK3.[1][2] Its utility as a control compound stems from its well-defined inhibitory profile. In screening assays, this compound can serve as a positive control for JAK3 inhibition and as a negative control for inhibitors targeting JAK1 and JAK2, helping to ascertain the specificity of novel compounds.
Comparative Performance of JAK Inhibitors
The efficacy and selectivity of JAK inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values against each of the JAK isoforms. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and other commonly used JAK inhibitors.
| Compound | JAK1 IC50 | JAK2 IC50 | JAK3 IC50 | TYK2 IC50 | Reference |
| This compound | >350 µM | >350 µM | 78 µM | - | [1][2] |
| Tofacitinib | 112 nM | 20 nM | 1 nM | - | [3] |
| Baricitinib | 5.9 nM | 5.7 nM | >400 nM | 53 nM | [4] |
| Upadacitinib | 43 nM | 110 nM | 2300 nM | 460 nM | [5] |
| Ruxolitinib | 3.3 nM | 2.8 nM | 428 nM | 19 nM | [3] |
Note: IC50 values can vary between different assay formats and experimental conditions.
The data clearly illustrates the distinct selectivity profile of this compound. Its micromolar potency against JAK3, coupled with its negligible activity against JAK1 and JAK2 at similar concentrations, makes it a valuable tool for dissecting the specific contributions of JAK3 in cellular signaling events.[1][2] In contrast, other inhibitors like Tofacitinib and Ruxolitinib exhibit broader activity across multiple JAK isoforms.
Experimental Protocols
Accurate and reproducible assessment of JAK inhibitor potency relies on robust experimental design. Below are detailed methodologies for key in vitro assays used in JAK inhibitor screening.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.
Caption: Workflow for an in vitro biochemical kinase assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme is diluted in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
A peptide substrate (e.g., a poly(Glu, Tyr) 4:1) is prepared in kinase buffer.
-
ATP is diluted to the desired concentration (often at the Km for the specific JAK isoform) in kinase buffer.
-
The test compound (e.g., this compound) and control inhibitors are serially diluted in DMSO and then further diluted in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted JAK enzyme, peptide substrate, and test compound.
-
Incubate at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Terminate the reaction by adding a stop solution containing EDTA.
-
Quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay such as ADP-Glo™ (Promega).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
-
Cellular Phospho-STAT Assay
This assay measures the inhibition of JAK activity within a cellular context by quantifying the phosphorylation of downstream STAT proteins.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cytokine-responsive cell line (e.g., TF-1 cells) in appropriate media.
-
Starve the cells of cytokines for a period to reduce basal STAT phosphorylation.
-
Pre-incubate the cells with serial dilutions of the test compound (e.g., this compound) or controls for a defined time (e.g., 1-2 hours).
-
-
Cytokine Stimulation:
-
Stimulate the cells with a specific cytokine to activate the desired JAK-STAT pathway (e.g., IL-2 for JAK1/3, IL-3 for JAK2, or IFN-γ for JAK1/2) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells and quantify the levels of phosphorylated STAT (pSTAT) and total STAT using methods such as:
-
Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pSTAT and total STAT.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for pSTAT.
-
Flow Cytometry: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against pSTAT.
-
-
-
Data Analysis:
-
Normalize the pSTAT signal to the total STAT signal.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Logical Framework for Using this compound as a Control
The distinct selectivity profile of this compound provides a clear rationale for its use as a control compound in a logical workflow for characterizing novel JAK inhibitors.
Caption: Logical workflow for using this compound as a control.
References
- 1. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of JANEX-1: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of JANEX-1, a JAK3 inhibitor intended for research use only.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of this compound, grounded in its classification as a non-hazardous substance.
Key Chemical and Safety Data for this compound
A thorough understanding of a substance's properties is the first step toward its safe handling and disposal. The following table summarizes essential data for this compound.
| Property | Data | Reference |
| Chemical Name | 4-[(6,7-dimethoxy-4-quinazolinyl)amino]-phenol | |
| Synonyms | WHI-P131 | |
| Molecular Formula | C₁₆H₁₅N₃O₃ | |
| Molecular Weight | 297.31 g/mol | |
| Hazard Classification | Not a hazardous substance or mixture. | [1] |
| Solubility | DMSO: ≥ 100 mg/mL Water: No data available In vivo Solvents: Soluble in combinations of DMSO, PEG300, Tween-80, and saline. | |
| Stability | Stable under recommended storage conditions. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
This compound Disposal Decision Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound waste. This workflow is designed to ensure that all disposal actions are compliant with safety protocols and regulatory requirements.
References
Essential Safety and Operational Guide for Handling JANEX-1
This document provides comprehensive safety, handling, and disposal protocols for JANEX-1, a potent and specific JAK3 inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.
I. Immediate Safety and Handling Protocols
Safe handling of this compound in a laboratory setting is paramount. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE)
A full suite of personal protective equipment must be worn when handling this compound to prevent exposure.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from splashes or dust. |
| Hand Protection | Protective gloves.[1] | Prevents skin contact. |
| Body Protection | Impervious clothing.[1] | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator.[1] | Prevents inhalation of dust or aerosols. |
Engineering Controls
Proper laboratory ventilation and safety equipment are crucial for minimizing exposure risk.
| Control Measure | Requirement |
| Ventilation | Use only in areas with appropriate exhaust ventilation.[1] |
| Safety Stations | Accessible safety shower and eye wash station must be available.[1] |
Handling and Storage
| Aspect | Procedure |
| Safe Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols.[1] |
| Storage Conditions | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and ignition sources.[1] |
| Recommended Storage Temperature | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[1] |
II. Emergency and First Aid Procedures
In the event of exposure or accident, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Skin Contact | Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1] |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, holding eyelids apart. Promptly seek medical attention.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[1] |
III. Accidental Release and Disposal Plan
Accidental Release Measures
In case of a spill, follow these steps to contain and clean the area safely.
-
Evacuate and Ventilate : Evacuate personnel to safe areas and ensure adequate ventilation.[1]
-
Wear Full PPE : Use the full personal protective equipment as outlined above.[1]
-
Containment : Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up : Absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal : Dispose of contaminated material according to the disposal plan below.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.[2]
-
Waste Identification : Label waste containers with the contents, including the name "this compound" and appropriate hazard warnings.
-
Segregation : Keep chemical waste separate from other laboratory waste.
-
Containment : Use sealed, leak-proof containers for all this compound waste.
-
Professional Disposal : Arrange for disposal through a licensed chemical waste disposal company. Do not dispose of this compound in standard trash or down the drain.[3]
IV. This compound Properties and Experimental Data
Chemical and Physical Properties
| Property | Value |
| Synonyms | WHI-P131, Jak3 inhibitor I[4] |
| Molecular Formula | C16H15N3O3[1] |
| Molecular Weight | 297.31[1] |
| Purity | >98%[5] |
In Vitro Efficacy
| Target | IC50 |
| JAK3 | 78 µM[4][6][7] |
Note: this compound does not inhibit JAK1 and JAK2.[4][7]
V. Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Inhibition of the JAK3/STAT Pathway
This compound is a specific inhibitor of JAK3, a critical component of the JAK/STAT signaling pathway.[4][6][7][8] This pathway transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, cell proliferation, and survival.[1][5] this compound's inhibition of JAK3 blocks the downstream phosphorylation of STAT proteins, thereby preventing their translocation to the nucleus and subsequent gene transcription.[6]
Experimental Workflow: Cell Viability Assay
The following diagram outlines a typical experimental workflow to assess the effect of this compound on the viability of a cancer cell line.
This guide provides essential information for the safe and effective use of this compound in a research setting. Always consult your institution's specific safety guidelines and protocols.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. Chemical waste disposal | Jungheinrich PROFISHOP [jungheinrich-profishop.co.uk]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scbt.com [scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
